Product packaging for Sulfaethidole sodium(Cat. No.:CAS No. 1904-95-6)

Sulfaethidole sodium

Cat. No.: B187359
CAS No.: 1904-95-6
M. Wt: 306.3 g/mol
InChI Key: XUGKCAXBCXJYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfaethidole sodium is a useful research compound. Its molecular formula is C10H12N4NaO2S2+ and its molecular weight is 306.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4NaO2S2+ B187359 Sulfaethidole sodium CAS No. 1904-95-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-ethyl-1,3,4-thiadiazol-2-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGKCAXBCXJYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-19-9 (Parent)
Record name Sodium ethazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-95-6
Record name Sodium ethazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFAETHIDOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389JVK194W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of sulfaethidole sodium, a member of the sulfonamide class of antibiotics. It details the specific biochemical pathway targeted, presents available quantitative data on its antibacterial efficacy, and outlines the standard experimental protocols used to characterize its activity.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfaethidole, like all sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive antagonist in the bacterial folic acid (vitamin B9) synthesis pathway.[1][2] Bacteria, unlike humans, cannot uptake folate from their environment and must synthesize it de novo.[3] This metabolic pathway is therefore an ideal target for selective toxicity.

The core mechanism involves the following key steps:

  • Target Enzyme: Sulfaethidole specifically targets dihydropteroate synthase (DHPS), a crucial enzyme in the folate pathway.[1][4]

  • Substrate Mimicry: The molecular structure of sulfaethidole is highly similar to that of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[2]

  • Competitive Inhibition: Due to this structural similarity, sulfaethidole competes with PABA for the active site of the DHPS enzyme.[1][5] When sulfaethidole binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[6]

  • Pathway Disruption: This binding event blocks the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[3] The subsequent lack of DHF and its reduced form, tetrahydrofolate (THF), halts the synthesis of essential purines, thymidine, and certain amino acids.[7]

  • Bacteriostatic Outcome: Without these essential building blocks for DNA, RNA, and proteins, bacterial cells are unable to grow and divide, resulting in the inhibition of the bacterial population's growth (bacteriostasis).[3]

This mechanism's selective toxicity is a key advantage, as mammalian cells do not possess the DHPS enzyme and instead acquire folate through their diet, leaving them unaffected by the drug's action.[3]

Signaling Pathway Visualization

The following diagram illustrates the bacterial folic acid synthesis pathway and the specific point of inhibition by this compound.

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and Sulfaethidole Inhibition cluster_precursors Substrates cluster_inhibition Inhibition cluster_products Products & Downstream Synthesis DHPPP DHPP (Dihydropterin Pyrophosphate) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA PABA (para-Aminobenzoic Acid) PABA->DHPS Sulfaethidole This compound Sulfaethidole->DHPS Competitive Inhibition Dihydropteroate 7,8-Dihydropteroate DHF DHF (Dihydrofolate) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF THF (Tetrahydrofolate) Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides DNA_RNA DNA, RNA, Proteins Nucleotides->DNA_RNA DHPS->Dihydropteroate Catalysis DHFR->THF Reduction MIC_Workflow Workflow for Broth Microdilution MIC Assay start Start: Stock solution of Sulfaethidole step1 Prepare 2-fold serial dilutions of Sulfaethidole in broth media across a 96-well plate. start->step1 step2 Inoculate each well (except sterile control) with a standardized bacterial suspension (e.g., 0.5 McFarland). step1->step2 step3 Incubate plate at 37°C for 18-24 hours. step2->step3 step4 Observe wells for turbidity (bacterial growth) visually or with a plate reader. step3->step4 end Result: MIC is the lowest concentration with no visible growth. step4->end

References

In-Depth Technical Guide: The Antibacterial Spectrum of Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaethidole is a sulfonamide antibiotic with a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. As with other sulfonamides, its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition depletes the supply of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect. This guide provides a comprehensive overview of the antibacterial spectrum of Sulfaethidole sodium, its mechanism of action, and standardized protocols for its evaluation. While extensive contemporary quantitative data for Sulfaethidole is limited due to its status as an older antibiotic, this guide compiles available information and presents standardized methodologies for its assessment.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of this compound is a direct consequence of its interference with the de novo synthesis of folic acid in susceptible bacteria. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize this essential vitamin. Sulfaethidole, being structurally similar to para-aminobenzoic acid (PABA), acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2]

The key steps in the mechanism are as follows:

  • Competitive Inhibition: Sulfaethidole competes with the natural substrate, PABA, for the active site of DHPS.[1][2]

  • Disruption of Dihydropteroate Synthesis: By binding to DHPS, Sulfaethidole prevents the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.

  • Inhibition of Folic Acid Synthesis: The lack of dihydropteroate halts the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid.

  • Bacteriostasis: Tetrahydrofolic acid is a critical cofactor for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). Its depletion arrests bacterial growth and replication, resulting in a bacteriostatic effect.[1]

This selective toxicity is effective because mammalian cells do not possess DHPS and rely on dietary folic acid.[2]

Signaling Pathway Diagram

folic_acid_synthesis_inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors Co-factor for DNA_RNA_Protein DNA, RNA, Protein Synthesis Precursors->DNA_RNA_Protein Growth Bacterial Growth and Replication DNA_RNA_Protein->Growth Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Competitively Inhibits

Caption: Mechanism of action of Sulfaethidole via competitive inhibition of dihydropteroate synthase.

Antibacterial Spectrum of this compound

Sulfaethidole exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. Historically, it has been effective against organisms such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and various species of Klebsiella, Salmonella, and Enterobacter.[3] However, the emergence of widespread resistance has limited the clinical utility of many sulfonamides, including Sulfaethidole.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)
Bacterial SpeciesSulfonamide Derivative(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusVarious derivatives32 - 512[4]
Escherichia coliSulfamethoxazole0.25/4.75 - 4/74 (with Trimethoprim)
Stenotrophomonas maltophiliaSulfamethoxazole0.25/4.75 - 4/76 (with Trimethoprim)

Note: The provided MIC values for E. coli and S. maltophilia are for sulfamethoxazole in combination with trimethoprim. The activity of Sulfaethidole alone may differ.

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The following are standardized methods for this purpose.

Broth Microdilution Method

This is a widely used quantitative method to determine the MIC of an antimicrobial agent.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Sulfaethidole Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of the Sulfaethidole stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Sulfaethidole. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of Sulfaethidole that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for testing a large number of isolates.

Materials:

  • This compound powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Sulfaethidole-Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Sulfaethidole. This is done by adding the appropriate volume of the Sulfaethidole stock solution to molten MHA before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator. A growth control plate (MHA without Sulfaethidole) should also be inoculated.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Sulfaethidole at which there is no visible growth, a faint haze, or a single colony.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution Start Start Stock Prepare Sulfaethidole Stock Solution Start->Stock Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum Serial_Broth Perform Serial Dilutions in 96-well Plate Stock->Serial_Broth Prepare_Plates Prepare Sulfaethidole-Agar Plates with Varying Concentrations Stock->Prepare_Plates Inoculate_Broth Inoculate Wells with Bacterial Suspension Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates with Bacterial Suspension Inoculum->Inoculate_Agar Serial_Broth->Inoculate_Broth Incubate_Broth Incubate at 35°C for 16-20 hours Inoculate_Broth->Incubate_Broth Read_Broth Read Results Visually Incubate_Broth->Read_Broth MIC_End Determine MIC Read_Broth->MIC_End Prepare_Plates->Inoculate_Agar Incubate_Agar Incubate at 35°C for 16-20 hours Inoculate_Agar->Incubate_Agar Read_Agar Read Results Visually Incubate_Agar->Read_Agar Read_Agar->MIC_End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a broad-spectrum bacteriostatic agent that functions by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. While its historical use indicates activity against a range of Gram-positive and Gram-negative bacteria, the prevalence of resistance has diminished its contemporary clinical relevance. For researchers and drug development professionals, understanding its mechanism of action and the standardized protocols for evaluating its antibacterial spectrum are essential for comparative studies and the development of new antimicrobial agents. The methodologies outlined in this guide provide a robust framework for the in vitro assessment of Sulfaethidole and other sulfonamide antibiotics. Further research into historical data may uncover more specific quantitative MIC values to provide a more complete picture of its antibacterial profile.

References

In-Depth Technical Guide to Sulfaethidole Sodium: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Sulfaethidole sodium. The information is intended to support research, development, and quality control activities involving this sulfonamide antibiotic.

Chemical Identity and Structure

This compound is the sodium salt of Sulfaethidole, a sulfonamide antibiotic. Its chemical structure is characterized by a sulfanilamide core linked to a 5-ethyl-1,3,4-thiadiazole ring.

Chemical Structure Diagram:

G cluster_0 a1 a2 a1->a2 a6 a1->a6 a3 a2->a3 a4 a3->a4 a3->a4 S1 a3->S1 a5 a4->a5 a5->a6 a5->a6 a6->a1 N1 H2N O1 S1->O1 O2 S1->O2 N2 S1->N2 Na b1 N2->b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 C1 b3->C1 b4->b1 N3 N4 S2 C2 C1->C2 C3 C2->C3

Caption: Chemical structure of this compound.

The molecular formula for this compound is C₁₀H₁₁N₄NaO₂S₂.[1] The active moiety, Sulfaethidole, has the molecular formula C₁₀H₁₂N₄O₂S₂.[2]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₁N₄NaO₂S₂[1]
Molecular Weight 306.34 g/mol [1]
Active Moiety Sulfaethidole
Active Moiety Molecular Formula C₁₀H₁₂N₄O₂S₂[2]
Active Moiety Molecular Weight 284.36 g/mol [2]
Solubility (Sulfaethidole) 25.6 µg/mL (at pH 7.4)

Mechanism of Action

Sulfaethidole, the active component of this compound, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, Sulfaethidole inhibits bacterial growth.

Folic Acid Synthesis Pathway Inhibition:

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Forms THF Tetrahydrofolic Acid DHF->THF Reduced to NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Required for Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by Sulfaethidole.

Experimental Protocols

Detailed experimental protocols for the analysis of sulfonamides are crucial for quality control and research. Below are adaptable methodologies for UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) based on established methods for related compounds.

UV-Visible Spectrophotometry (Adapted from Sulfacetamide Sodium Analysis)

This method can be adapted for the quantitative determination of this compound in bulk or simple formulations.

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cells.

Reagents and Solutions:

  • Solvent: Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent to get a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 25 µg/mL.

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a working standard solution (e.g., 15 µg/mL) from 200 to 400 nm against a solvent blank.

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by dissolving a known amount of the this compound sample in the solvent to obtain a concentration within the calibration range.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow for UV-Vis Analysis:

start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample prep_work_std Prepare Working Standard Solutions prep_std->prep_work_std scan_lambda_max Determine λmax prep_work_std->scan_lambda_max measure_std_abs Measure Absorbance of Standards scan_lambda_max->measure_std_abs plot_cal_curve Construct Calibration Curve measure_std_abs->plot_cal_curve calc_conc Calculate Concentration plot_cal_curve->calc_conc measure_sample_abs Measure Sample Absorbance prep_sample->measure_sample_abs measure_sample_abs->calc_conc end End calc_conc->end

Caption: Workflow for quantitative analysis of this compound by UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) (Adapted from Multi-Sulfa Drug Analysis)

This reversed-phase HPLC method can be adapted for the simultaneous determination and quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Solutions:

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an appropriate ratio (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: Determined by UV scan of this compound (likely around 260-280 nm).

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to establish the calibration curve by plotting peak area versus concentration.

  • Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter.

  • Inject the sample solution into the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and the calibration curve.

Experimental Workflow for HPLC Analysis:

start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare and Filter Sample Solution start->prep_sample equilibrate_system Equilibrate HPLC System prep_mobile_phase->equilibrate_system inject_std Inject Standards & Build Calibration Curve prep_std->inject_std equilibrate_system->inject_std inject_sample Inject Sample inject_std->inject_sample prep_sample->inject_sample analyze_data Analyze Data (Identify & Quantify) inject_sample->analyze_data end End analyze_data->end

Caption: Workflow for quantitative analysis of this compound by HPLC.

This technical guide provides a foundational understanding of this compound for scientific and drug development professionals. For regulatory submissions, all analytical methods must be fully validated according to ICH guidelines.

References

A Technical Guide to the Synthesis and Characterization of Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfaethidole sodium, a sulfonamide antibacterial agent. This document outlines a detailed, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it details the analytical methodologies for the structural elucidation and purity assessment of the final compound. All quantitative data, including physical properties and spectral characteristics, are summarized in structured tables. Experimental workflows and the chemical synthesis route are visualized using diagrams to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Introduction

Sulfaethidole, chemically known as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a member of the sulfonamide class of antibiotics.[1] Like other sulfa drugs, its mechanism of action involves the competitive inhibition of the dihydropteroate synthase (DHPS) enzyme, which is essential for folic acid synthesis in bacteria. This disruption of the folate pathway halts bacterial growth and replication.[2] The sodium salt of Sulfaethidole is often prepared to enhance its solubility and stability for pharmaceutical applications.[2]

This guide serves as a technical resource, providing detailed protocols for the laboratory-scale synthesis of this compound and the analytical procedures required for its comprehensive characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of Sulfaethidole and its sodium salt are crucial for its handling, formulation, and analysis. These properties are summarized in the table below.

PropertySulfaethidoleThis compoundReference(s)
Systematic Name 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamideSodium (4-aminophenyl)sulfonyl(5-ethyl-1,3,4-thiadiazol-2-yl)azanide[1][3]
Molecular Formula C₁₀H₁₂N₄O₂S₂C₁₀H₁₁N₄NaO₂S₂[1][3]
Molecular Weight 284.36 g/mol 306.34 g/mol [1][3]
CAS Number 94-19-91904-95-6[1]
Appearance Crystalline solidPowder[1]
Melting Point 185.5-186.0 °CNot applicable (decomposes)[1]
pKa 5.60Not applicable[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the aniline group of a sulfonyl chloride, followed by condensation with a heterocyclic amine, deprotection, and finally, salt formation.

Synthesis Pathway

The overall synthetic route is depicted below. The process involves the reaction of p-acetylaminobenzenesulfonyl chloride with 2-amino-5-ethyl-1,3,4-thiadiazole, followed by alkaline hydrolysis of the acetyl protecting group and subsequent formation of the sodium salt.

Synthesis_Pathway cluster_reactants Reactants A p-Acetylaminobenzenesulfonyl Chloride C N-acetyl-Sulfaethidole A->C Pyridine, 50-60°C B 2-Amino-5-ethyl- 1,3,4-thiadiazole D This compound C->D 1. NaOH (aq), 95°C 2. Neutralization & Cooling

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-acetyl-Sulfaethidole

  • In a reaction vessel, suspend 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole in 43 parts of anhydrous pyridine.[5]

  • With vigorous stirring, add 0.214 mol of p-acetylaminobenzenesulfonyl chloride to the mixture, maintaining the temperature between 50°C and 60°C.[5]

  • After the addition is complete, heat the reaction mixture to 125°C and maintain for a duration sufficient to complete the reaction (monitoring by TLC is recommended).

Step 2: Hydrolysis to Sulfaethidole and Formation of the Sodium Salt

  • Allow the reaction mixture from Step 1 to cool slightly.

  • Transfer the mixture to a Claisen flask for distillation.

  • Prepare a solution of 0.69 mol of sodium hydroxide in 110 parts of water. Add this solution dropwise to the Claisen flask while distilling off the pyridine-water azeotrope.[5]

  • Once the distillation temperature reaches 100°C, cease distillation and heat the residual mixture at 95°C for 30 minutes to ensure complete hydrolysis of the acetyl group.[5]

  • Pour the hot reaction mixture into 1,650 parts of hot water. Adjust the pH to approximately 8-9.[5]

  • Add a small amount of decolorizing charcoal and heat the suspension on a steam bath for 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Neutralize the hot filtrate and allow it to cool slowly. The product, Sulfaethidole, will precipitate.

  • For conversion to the sodium salt, the isolated Sulfaethidole can be dissolved in a stoichiometric amount of aqueous or alcoholic sodium hydroxide, followed by evaporation of the solvent. Alternatively, the pH of the final aqueous solution after hydrolysis can be carefully adjusted to remain alkaline, from which the sodium salt can be isolated.

Step 3: Purification

  • The crude Sulfaethidole (from step 2.8) can be purified by recrystallization from boiling water to achieve high purity.[5]

  • The final this compound salt can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound.

Characterization Workflow

The general workflow for the analytical characterization of the final product is illustrated below.

Characterization_Workflow Sample Synthesized This compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC Purity->HPLC Quantitative Analysis MS Mass Spectrometry (MS) Structure->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Connectivity IR IR Spectroscopy Structure->IR Functional Groups

Caption: Workflow for the characterization of this compound.

Spectroscopic Characterization

Methodology:

  • Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory, to identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆.

  • Mass Spectrometry (MS): Mass spectra are obtained using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument to determine the molecular weight and fragmentation pattern.

Expected Spectroscopic Data:

TechniqueExpected Peaks / Chemical Shifts (δ)Assignment
IR (cm⁻¹) ~3450-3250 (two bands) ~1620 ~1595, ~1490 ~1320 (asymmetric) ~1150 (symmetric) ~900N-H stretching (primary amine) N-H scissoring (primary amine) C=C stretching (aromatic ring) S=O stretching (sulfonamide) S=O stretching (sulfonamide) S-N stretching (sulfonamide)
¹H NMR (ppm) ~7.5-7.7 (d, 2H) ~6.5-6.7 (d, 2H) ~5.9 (s, 2H, broad) ~2.8 (q, 2H) ~1.3 (t, 3H)Aromatic protons ortho to SO₂ group Aromatic protons ortho to NH₂ group -NH₂ protons (primary amine) -CH₂- protons (ethyl group) -CH₃ protons (ethyl group)
¹³C NMR (ppm) ~165-175 (2 signals) ~152 ~128 ~125 ~113 ~22 ~12C2 and C5 of thiadiazole ring Aromatic C-NH₂ Aromatic C-H (ortho to SO₂) Aromatic C-SO₂ Aromatic C-H (ortho to NH₂) -CH₂- carbon (ethyl group) -CH₃ carbon (ethyl group)
MS (m/z) For Sulfaethidole (free acid): 285 [M+H]⁺ For this compound (ESI-): 283 [M-H]⁻Protonated molecular ion Deprotonated molecular ion (anion)

Note: The sulfonamide proton (-SO₂NH-) signal is absent in the ¹H NMR spectrum of the sodium salt. The chemical shifts are typical and may vary slightly based on solvent and concentration.[6]

Chromatographic Characterization

Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for quantifying it in formulations. A reversed-phase method with UV detection is typically employed.[7][8]

Typical HPLC Parameters:

ParameterConditionReference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9]
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a water:methanol:acetic acid (750:249:1 v/v/v) mixture.[7][9]
Flow Rate 1.0 mL/min[7]
Detection UV spectrophotometer at 270 nm[7][9]
Injection Volume 20 µL[7]
Temperature Ambient[8]

This method should effectively separate Sulfaethidole from potential starting materials, intermediates, and degradation products, allowing for accurate purity assessment. The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[8]

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding Sulfaethidole is limited due to its status as an older antimicrobial agent. The following guide is compiled from available historical data and general knowledge of the sulfonamide class of drugs.

Introduction

Sulfaethidole is a short-acting sulfonamide antibiotic. Like other sulfonamides, it is a synthetic bacteriostatic agent that inhibits the synthesis of dihydrofolic acid in susceptible bacteria. This guide provides a technical overview of its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption

Sulfaethidole is readily absorbed from the gastrointestinal tract following oral administration.

Distribution

Once absorbed, sulfaethidole is distributed throughout the body tissues. A significant portion of the drug binds to plasma proteins, primarily albumin.

Metabolism

Sulfaethidole is metabolized in the liver, primarily through acetylation. The degree of acetylation can vary among individuals, which may influence the drug's efficacy and potential for toxicity.

Excretion

The primary route of excretion for sulfaethidole and its metabolites is through the kidneys via glomerular filtration. A smaller portion may be excreted in the feces.

Table 1: Summary of Pharmacokinetic Parameters for Sulfaethidole

ParameterValueReference
Absorption Readily absorbed from the GI tractGeneral knowledge of sulfonamides
Protein Binding Binds to plasma albuminGeneral knowledge of sulfonamides
Metabolism Hepatic (primarily acetylation)General knowledge of sulfonamides
Excretion Primarily renalGeneral knowledge of sulfonamides

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.

Mechanism of Action

Sulfaethidole exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids in bacteria. By blocking this pathway, sulfaethidole prevents bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Synthesis THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acids & Amino Acids THF->NucleicAcids Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Competitive Inhibition

Caption: Mechanism of action of Sulfaethidole via competitive inhibition of DHPS.

Experimental Protocols

Pharmacokinetic Studies

A typical pharmacokinetic study for a sulfonamide like sulfaethidole would involve the following workflow:

cluster_0 Pharmacokinetic Study Workflow A Drug Administration (e.g., Oral Gavage in Rodents) B Serial Blood Sampling A->B C Plasma Separation B->C D Drug Concentration Analysis (e.g., HPLC-MS/MS) C->D E Pharmacokinetic Modeling (e.g., Non-compartmental analysis) D->E F Parameter Calculation (t1/2, AUC, Cmax) E->F

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Methodology:

  • Animal Model: A suitable animal model, such as rats or mice, would be selected.

  • Drug Administration: A defined dose of sulfaethidole sodium would be administered, typically orally.

  • Sample Collection: Blood samples would be collected at predetermined time points post-administration.

  • Sample Processing: Plasma would be separated from the blood samples.

  • Bioanalysis: The concentration of sulfaethidole and its major metabolites in the plasma samples would be quantified using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic software to determine key parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacodynamic Studies

Pharmacodynamic evaluation would typically involve determining the minimum inhibitory concentration (MIC) against a panel of susceptible bacteria.

cluster_1 MIC Determination Workflow G Prepare Serial Dilutions of Sulfaethidole H Inoculate with Standardized Bacterial Suspension G->H I Incubate under Appropriate Conditions H->I J Observe for Visible Bacterial Growth I->J K Determine MIC (Lowest concentration with no growth) J->K

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Strains: A selection of relevant bacterial strains would be used.

  • Broth or Agar Dilution: A series of twofold dilutions of sulfaethidole would be prepared in a suitable growth medium (broth or agar).

  • Inoculation: Each dilution would be inoculated with a standardized suspension of the test bacteria.

  • Incubation: The inoculated media would be incubated under optimal conditions for bacterial growth.

  • MIC Determination: The MIC would be recorded as the lowest concentration of sulfaethidole that completely inhibits visible bacterial growth.

Conclusion

Sulfaethidole, a representative of the short-acting sulfonamides, exhibits a pharmacokinetic and pharmacodynamic profile characteristic of its class. Its clinical utility is derived from its ability to inhibit bacterial folic acid synthesis. The methodologies for its study are well-established and provide a framework for the evaluation of similar antimicrobial agents. Due to the age of the compound, detailed contemporary data is scarce, and further investigation would be required for a comprehensive modern assessment.

Sulfaethidole sodium CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfaethidole sodium, a sulfonamide antibacterial agent. It details its chemical properties, mechanism of action, synthesis, and key experimental protocols relevant to its characterization and evaluation.

Core Compound Information

This compound is the sodium salt of Sulfaethidole. Key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number Not explicitly found for sodium salt; 94-19-9 for Sulfaethidole[1][2]
Molecular Formula C₁₀H₁₁N₄NaO₂S₂
Molecular Weight 306.34 g/mol
IUPAC Name Sodium;4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
pKa 5.36 (at 37°C in H₂O, uncertain)[1]
Water Solubility 215 mg/L (at 20°C for Sulfaethidole)[1]

Mechanism of Action

Sulfaethidole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By blocking the synthesis of folic acid, Sulfaethidole halts bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.

Folic Acid Synthesis Inhibition Pathway

The following diagram illustrates the point of inhibition of Sulfaethidole in the bacterial folic acid synthesis pathway.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic acid DHPS->Dihydropteroate Catalyzes Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Inhibits Dihydrofolate Dihydrofolic acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic acid (THF) Dihydrofolate->Tetrahydrofolate Biosynthesis Purines, Thymidine, Amino Acids Tetrahydrofolate->Biosynthesis

Caption: Inhibition of Dihydropteroate Synthase by Sulfaethidole.

Experimental Protocols

Synthesis of Sulfaethidole

This protocol describes the synthesis of the parent compound, Sulfaethidole, which can then be converted to its sodium salt.

Materials:

  • 2-amino-5-ethyl-1,3,4-thiadiazole

  • p-acetylaminobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Sodium hydroxide (NaOH)

  • Decolorizing charcoal

  • Water

  • Claisen flask, dropping funnel, heating apparatus, filtration apparatus

Procedure:

  • Combine 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole with 43 parts of anhydrous pyridine.

  • With vigorous shaking at 50-60°C, add 50 parts (0.214 mol) of p-acetylaminobenzenesulfonyl chloride to the mixture.[2]

  • Heat the reaction mixture to 125°C.[2]

  • After cooling slightly, transfer the mixture to a Claisen flask.

  • Prepare a solution of 27.6 parts (0.69 mol) of sodium hydroxide in 110 parts of water.

  • Add the sodium hydroxide solution to the Claisen flask through a dropping funnel while simultaneously distilling off a mixture of pyridine and water.[2]

  • Cease distillation when the temperature of the distillate reaches 100°C.

  • Heat the residual liquid in the flask at 95°C for 30 minutes.[2]

  • Pour the reaction mixture into 1,650 parts of hot water.

  • Adjust the pH of the solution to 8-9.

  • Add decolorizing charcoal and heat the mixture on a steam bath for 15 minutes.[2]

  • Filter the hot solution to remove the charcoal.

  • Neutralize the hot filtrate and allow it to cool to precipitate the product.

  • The resulting 2-(sulfanilamido)-5-ethyl-1,3,4-thiadiazole (Sulfaethidole) can be purified by repeated crystallization from boiling water.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of Sulfaethidole against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a positive control well (bacteria and MHB, no drug) and a negative control well (MHB only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Determination of pKa by UV-Metric Method

This protocol outlines a general procedure for determining the pKa of a compound like Sulfaethidole using UV-spectrophotometry, which is particularly useful for compounds that are poorly soluble in water.

Materials:

  • Sulfaethidole

  • Methanol

  • Aqueous buffers of varying known pH values

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of Sulfaethidole in methanol.

  • Create a series of solutions with a constant concentration of Sulfaethidole but varying ratios of methanol to aqueous buffer, and with each aqueous buffer having a different, precisely known pH.

  • Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

  • Identify the wavelength(s) of maximum absorbance and note the absorbance values at these wavelengths for each pH.

  • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the apparent pKa in that specific methanol-water mixture.

  • Repeat this process for several different methanol-water compositions.

  • Perform a Yasuda-Shedlovsky extrapolation by plotting the apparent pKa values against the percentage of methanol. Extrapolating the resulting line to 0% methanol will give the aqueous pKa value.[3][4]

Plasma Protein Binding Assay by Ultrafiltration

This protocol describes a general method to determine the extent of plasma protein binding of Sulfaethidole.

Materials:

  • Sulfaethidole

  • Human plasma

  • Phosphate buffer (pH 7.4)

  • Ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)

  • Centrifuge

  • Analytical method for quantifying Sulfaethidole (e.g., HPLC)

Procedure:

  • Spike human plasma with a known concentration of Sulfaethidole.

  • Incubate the mixture at 37°C for a sufficient time to allow for binding equilibrium to be reached.

  • Transfer an aliquot of the incubated plasma to an ultrafiltration device.

  • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.

  • Accurately measure the concentration of Sulfaethidole in the initial plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) using a validated analytical method.

  • The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Logical Workflow for Sulfaethidole Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of Sulfaethidole.

Sulfaethidole_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Biological Characterization start Starting Materials reaction Chemical Reaction start->reaction purification Purification (Crystallization) reaction->purification product Sulfaethidole purification->product pka pKa Determination product->pka mic MIC Assay product->mic ppb Plasma Protein Binding Assay product->ppb data_analysis Data Analysis & Interpretation pka->data_analysis mic->data_analysis ppb->data_analysis

Caption: Workflow for Synthesis and Characterization of Sulfaethidole.

References

Historical development of Sulfaethidole as a sulfa drug

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Development of Sulfaethidole

Introduction

Sulfaethidole, with the chemical structure 2-sulfanilamido-5-ethyl-thiadiazole, is a sulfonamide antibacterial agent that was first introduced in 1940.[1] As part of the broader class of sulfa drugs, it emerged during a pivotal era in medicine that predated the widespread availability of penicillin, offering the first effective systemic treatments for bacterial infections.[2] The development and clinical application of sulfonamides, including Sulfaethidole, marked a significant milestone in the history of antimicrobial chemotherapy.[2] This technical guide provides a comprehensive overview of the historical development of Sulfaethidole, detailing its synthesis, mechanism of action, pharmacokinetic properties, and early clinical use for an audience of researchers, scientists, and drug development professionals.

Synthesis of Sulfaethidole

The synthesis of Sulfaethidole follows the general principles of sulfonamide synthesis, often starting from basic aromatic compounds. A common pathway begins with benzene and proceeds through several key chemical transformations to yield the final active pharmaceutical ingredient.[3][4]

The primary synthetic route involves the following key stages:

  • Nitration of Benzene: Benzene is first nitrated to form nitrobenzene.[3]

  • Reduction to Aniline: The nitro group of nitrobenzene is then reduced to an amino group to produce aniline.[3]

  • Acetylation: The amino group of aniline is protected by acetylation to form acetanilide. This step is crucial to prevent side reactions in the subsequent chlorosulfonation step.[3][4]

  • Chlorosulfonation: The acetanilide undergoes chlorosulfonation using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.[4]

  • Condensation: The 4-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole. This condensation reaction forms the sulfonamide linkage.

  • Hydrolysis: The final step involves the hydrolysis of the acetyl group to deprotect the amino group, yielding Sulfaethidole.[4]

An alternative and more direct synthetic approach involves the nucleophilic substitution reaction between sulfanilamide and ethyl iodide in the presence of a base.[3]

G cluster_synthesis General Synthesis Pathway of Sulfaethidole Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Aniline Aniline Nitrobenzene->Aniline Reduction Acetanilide Acetanilide Aniline->Acetanilide Acetylation SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation CondensationProduct N-acetyl-Sulfaethidole SulfonylChloride->CondensationProduct Condensation Sulfaethidole Sulfaethidole CondensationProduct->Sulfaethidole Hydrolysis G cluster_moa Mechanism of Action of Sulfaethidole PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid DihydrofolicAcid Dihydrofolic Acid DihydropteroicAcid->DihydrofolicAcid TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolicAcid->TetrahydrofolicAcid NucleicAcids Nucleic Acid Synthesis TetrahydrofolicAcid->NucleicAcids Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Inhibits G cluster_qc General Quality Control Workflow for Sulfaethidole Crude Crude Sulfaethidole Purification Purification (e.g., Recrystallization) Crude->Purification Purified Purified Sulfaethidole Purification->Purified Identity Identity Tests (IR, NMR, MS) Purified->Identity Purity Purity Assay (e.g., HPLC) Purified->Purity Final Final Product Release Identity->Final Purity->Final

References

Sulfaethidole Sodium: A Competitive Inhibitor of Dihydropteroate Synthetase - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of sulfaethidole sodium as a competitive inhibitor of dihydropteroate synthetase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. As a member of the sulfonamide class of antibiotics, this compound exerts its bacteriostatic effect by mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby halting the production of dihydrofolate, a crucial precursor for nucleotide and amino acid synthesis. This guide details the mechanism of action, presents comparative quantitative data on the inhibitory potency of various sulfonamides, provides detailed experimental protocols for assessing DHPS inhibition, and visualizes the relevant biological and experimental workflows.

Introduction: The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthetase

The de novo synthesis of folate is an essential metabolic pathway for many bacteria, protozoa, and fungi, as they cannot uptake folate from their environment.[1] This pathway is responsible for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. A critical enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[2][3]

The absence of this pathway in mammals makes DHPS an attractive target for antimicrobial drug development, as its inhibition can selectively disrupt microbial growth without affecting the host.[4][5]

Mechanism of Action: Competitive Inhibition by this compound

This compound, a synthetic antimicrobial agent belonging to the sulfonamide family, functions as a competitive inhibitor of DHPS.[1] Its chemical structure closely resembles that of pABA, the natural substrate of the enzyme. This structural similarity allows sulfaethidole to bind to the pABA-binding site of DHPS, effectively blocking the entry of the authentic substrate.[6] This competitive binding prevents the formation of 7,8-dihydropteroate, thereby arresting the folate synthesis pathway and leading to a bacteriostatic effect where bacterial cell division is halted.[1]

Quantitative Analysis of Sulfonamide Inhibition

SulfonamideOrganismInhibition Constant (Ki)IC50Reference
SulfadiazineEscherichia coli2.5 µM-[7]
SulfamethoxazoleToxoplasma gondii-1938 µM[8]
SulfathiazolePlasmodium falciparumVaries by strain-[2]
DapsoneEscherichia coli5.9 µM20 µM[7]
SulfadoxinePlasmodium falciparum0.14 µM (sensitive) - 112 µM (resistant)-[2]

Note: The inhibitory potency of sulfonamides can vary significantly depending on the specific drug, the microbial species, and the presence of resistance-conferring mutations in the DHPS enzyme.[2]

Experimental Protocols for DHPS Inhibition Assays

The determination of the inhibitory activity of compounds like this compound against DHPS can be performed using several established assays. Below are two common methods:

Spectrophotometric Assay

This continuous assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, and the concomitant decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[4][9]

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (pABA)

  • NADPH

  • This compound (or other inhibitor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHPPP, pABA, NADPH, and a saturating concentration of DHFR.

  • Add varying concentrations of this compound to the wells of the microplate.

  • Initiate the reaction by adding a known amount of DHPS enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Radiometric Assay

This endpoint assay directly measures the incorporation of radiolabeled pABA into the dihydropteroate product.

Materials:

  • Purified DHPS enzyme

  • DHPPP

  • [14C]-pABA (radiolabeled para-aminobenzoic acid)

  • This compound (or other inhibitor)

  • Assay buffer

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing assay buffer, DHPPP, [14C]-pABA, and varying concentrations of the inhibitor.

  • Start the reaction by adding DHPS enzyme and incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding an acid (e.g., formic acid).

  • Spot an aliquot of each reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product (dihydropteroate) from the unreacted [14C]-pABA.

  • Quantify the amount of radioactivity in the product spots using a scintillation counter or phosphorimager.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Folate Biosynthesis Pathway

Folate_Biosynthesis GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple steps DHPS Dihydropteroate Synthetase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: The microbial folate biosynthesis pathway.

Competitive Inhibition of DHPS by Sulfaethidole

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition pABA pABA DHPS DHPS Active Site pABA->DHPS Binds Product Dihydropteroate Formation DHPS->Product Sulfaethidole Sulfaethidole DHPS_inhibited DHPS Active Site Sulfaethidole->DHPS_inhibited Binds & Blocks No_Product No Reaction DHPS_inhibited->No_Product pABA_compete pABA pABA_compete->DHPS_inhibited Cannot bind

Caption: Competitive inhibition of DHPS by sulfaethidole.

Experimental Workflow for DHPS Inhibition Assay (Spectrophotometric)

Spectrophotometric_Workflow A Prepare Reaction Mix (Buffer, DHPPP, pABA, NADPH, DHFR) B Add Sulfaethidole (Varying Concentrations) A->B C Initiate with DHPS B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocities D->E F Determine IC50/Ki E->F

Caption: Workflow for the spectrophotometric DHPS inhibition assay.

Conclusion

This compound, as a competitive inhibitor of dihydropteroate synthetase, represents a classic example of targeted antimicrobial therapy. By understanding its mechanism of action and employing robust experimental methodologies, researchers can continue to evaluate its efficacy and explore the development of novel antifolate agents to combat microbial resistance. The information and protocols provided in this guide serve as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug discovery.

References

Understanding the Bacteriostatic Action of Sulfaethidole Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the bacteriostatic mechanism of Sulfaethidole sodium, tailored for researchers, scientists, and drug development professionals. The document details the molecular basis of its action, presents available quantitative data for related compounds, outlines key experimental protocols for its evaluation, and includes visualizations of the core concepts.

Core Mechanism of Bacteriostatic Action

This compound, a member of the sulfonamide class of antibiotics, exerts its antimicrobial effect by acting as a competitive antagonist in the bacterial folic acid synthesis pathway. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic pathway is therefore an attractive target for selective toxicity.

The bacteriostatic action of this compound is primarily achieved through the inhibition of the enzyme dihydropteroate synthase (DHPS). This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. Due to this structural similarity, this compound competes with PABA for the active site of the enzyme. When this compound binds to DHPS, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the synthesis of dihydrofolic acid.

The inhibition of dihydrofolic acid production leads to a depletion of tetrahydrofolate, the biologically active form of folic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By disrupting the supply of these essential precursors, this compound halts bacterial growth and replication, resulting in a bacteriostatic effect.[1][2][3]

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound cluster_pathway Folic Acid Synthesis GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate GTP->DHPPP Multiple Steps DHF Dihydrofolic Acid DHPPP->DHF DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Precursors Purines, Thymidine, Amino Acids THF->Precursors One-carbon transfers DNA_RNA DNA, RNA, Proteins Precursors->DNA_RNA Sulfaethidole This compound Sulfaethidole->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folic Acid Synthesis by this compound.

Quantitative Data on Bacteriostatic Activity

Sulfonamide AgentBacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
SulfamethizoleEscherichia coli8 - 512128-[4]
Sulfamethoxazole (in combination with Trimethoprim)Staphylococcus aureus---[5]
Sulfamethoxazole (in combination with Trimethoprim)Streptococcus pneumoniae---[3]
Sulfamethoxazole (in combination with Trimethoprim)Klebsiella pneumoniae>64>64>64[6]

Note: The data presented are for illustrative purposes and represent other sulfonamide compounds. MIC values can vary significantly based on the specific strain, testing methodology, and local resistance patterns.

Experimental Protocols

The bacteriostatic activity of this compound is typically quantified using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of this compound by exposing a standardized bacterial suspension to serial dilutions of the compound in a liquid growth medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. b. Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->add_inoculum prep_drug Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Sulfaethidole in 96-well Plate prep_drug->serial_dilution serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Broth Microdilution Assay Workflow.
Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk on an agar plate.

Materials:

  • Filter paper disks impregnated with a standard concentration of this compound

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: a. Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application: a. Using sterile forceps, place the this compound-impregnated disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.

  • Incubation: a. Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk using a ruler or caliper. b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Disk_Diffusion_Workflow Workflow for Kirby-Bauer Disk Diffusion Assay cluster_prep_dd Preparation cluster_assay_dd Assay Setup cluster_analysis_dd Incubation & Analysis prep_inoculum_dd Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate with Bacterial Suspension (Lawn) prep_inoculum_dd->inoculate_plate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate_plate apply_disk Apply this compound Disk to Agar Surface inoculate_plate->apply_disk incubation_dd Incubate at 35°C for 16-20 hours apply_disk->incubation_dd measure_zone Measure Zone of Inhibition Diameter (mm) incubation_dd->measure_zone interpret_results Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret_results

Caption: Kirby-Bauer Disk Diffusion Assay Workflow.

References

In Vitro Activity of Sulfaethidole Sodium Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Sulfaethidole sodium, a sulfonamide antibiotic, against gram-positive bacteria. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known antibacterial spectrum, mechanism of action, and relevant experimental protocols for assessing the in vitro efficacy of sulfonamides.

Introduction to Sulfaethidole and the Sulfonamides

Sulfaethidole is a member of the sulfonamide class of synthetic bacteriostatic antibiotics.[1] These drugs have a broad spectrum of activity against various bacterial strains, including many gram-positive and gram-negative organisms.[2] The core mechanism of action for sulfonamides involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway, which is essential for bacterial growth and replication.[2][3] While once widely used, the clinical application of many sulfonamides has been limited by the emergence of bacterial resistance.[2] Nevertheless, they remain important tools in research and certain therapeutic contexts.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Sulfonamides

Sulfonamide DerivativeBacterial StrainMIC Range (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus (50 clinical isolates)32 - 512[4]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus (50 clinical isolates)64 - 512[4]
Novel Sulfonamide Derivative 1aS. aureus ATCC 25923256[5]
Novel Sulfonamide Derivative 1bS. aureus ATCC 25923128[5]
Novel Sulfonamide Derivative 1cS. aureus ATCC 2592364[5]
Novel Sulfonamide Derivative 1dS. aureus ATCC 25923128[5]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to determine the in vitro activity of sulfonamides like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or other sulfonamide) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum suspension (e.g., Staphylococcus aureus, Streptococcus pneumoniae) standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35-37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Drug Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the 96-well microtiter plate. This typically results in a range of concentrations to be tested.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the bacterial suspension in MHB without any antibiotic are included to ensure the viability and growth of the bacteria.

    • Sterility Control: Wells containing only MHB are included to check for contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start drug_prep Prepare Serial Dilutions of this compound start->drug_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plate Wells drug_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth or Read Absorbance incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action of Sulfonamides

The diagram below illustrates the mechanism of action of sulfonamides, including Sulfaethidole, in the bacterial folic acid synthesis pathway.

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids Sulfaethidole Sulfaethidole (Sulfonamide) Sulfaethidole->Dihydropteroate_Synthase Competitive Inhibition

Caption: Competitive inhibition of DHPS by Sulfaethidole.

References

In Vitro Activity of Sulfaethidole Sodium Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole sodium is a member of the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents to be used clinically. While newer classes of antibiotics have largely superseded them for many indications, the study of older compounds like sulfaethidole remains relevant for understanding antimicrobial resistance mechanisms and for potential applications in specific contexts. This technical guide provides an in-depth overview of the known in vitro activity of this compound against gram-negative bacteria, its mechanism of action, and standardized protocols for its evaluation.

Mechanism of Action

The antibacterial effect of sulfaethidole, like other sulfonamides, is primarily bacteriostatic. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS)[1]. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfaethidole blocks the folic acid synthesis pathway in susceptible bacteria, thereby inhibiting their growth and replication[1].

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids One-carbon transfer Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Competitive Inhibition

Figure 1: Mechanism of action of Sulfaethidole.

Spectrum of In Vitro Activity

Historically, sulfaethidole has demonstrated activity against a range of bacteria, including some gram-negative species. Notably, susceptible organisms have included certain strains of Escherichia coli and Klebsiella pneumoniae. However, the prevalence of acquired resistance to sulfonamides is now widespread, significantly limiting their clinical utility against many gram-negative pathogens. It is important to note that sulfonamides generally do not exhibit inhibitory activity against Pseudomonas aeruginosa and Serratia species[1].

Data Presentation

Comprehensive, comparative quantitative data on the in vitro activity of this compound against a wide panel of gram-negative bacteria is scarce in recent scientific literature. The tables below are provided as a template for organizing such data, populated with general information based on historical context. Researchers are encouraged to determine specific Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters for their strains of interest using the standardized protocols outlined in the following section.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Gram-Negative BacteriaATCC Strain (Example)MIC Range (µg/mL)Interpretation (S/I/R)
Escherichia coliATCC 25922Data not readily availableRequires determination
Klebsiella pneumoniaeATCC 13883Data not readily availableRequires determination
Pseudomonas aeruginosaATCC 27853Generally considered resistantRequires determination
Enterobacter speciesATCC 13048Data not readily availableRequires determination
Salmonella speciesATCC 14028Data not readily availableRequires determination

S = Susceptible, I = Intermediate, R = Resistant. Interpretive criteria for sulfaethidole are not currently defined by major standards organizations like CLSI or EUCAST. Historical breakpoints may exist but should be used with caution.

Table 2: Zone of Inhibition Diameters for this compound against Gram-Negative Bacteria

Gram-Negative BacteriaATCC Strain (Example)Disk Potency (µg)Zone Diameter Range (mm)Interpretation (S/I/R)
Escherichia coliATCC 25922e.g., 300 µgData not readily availableRequires determination
Klebsiella pneumoniaeATCC 13883e.g., 300 µgData not readily availableRequires determination
Pseudomonas aeruginosaATCC 27853e.g., 300 µgGenerally no zone of inhibitionRequires determination

Interpretive criteria for zone diameters for sulfaethidole are not currently defined by major standards organizations.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are essential for reproducible results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are adapted for the evaluation of a sulfonamide like this compound.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare Sulfaethidole Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Figure 2: Broth microdilution workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for MIC Determination

Agar dilution is a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Methodology:

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard. A final inoculum of approximately 10⁴ CFU per spot is desired.

  • Inoculation and Incubation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest antibiotic concentration. Include a growth control plate without any antibiotic. Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

cluster_0 Preparation cluster_1 Disk Application & Incubation cluster_2 Result Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B C Apply Sulfaethidole Disk to Agar Surface B->C D Incubate at 35-37°C for 16-20 hours C->D E Measure the Diameter of the Zone of Inhibition in mm D->E F Interpret as Susceptible, Intermediate, or Resistant E->F

Figure 3: Disk diffusion susceptibility testing workflow.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.

  • Disk Application: Aseptically apply a paper disk containing a standardized amount of sulfaethidole (e.g., 300 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the zone size as susceptible, intermediate, or resistant requires established and validated breakpoints, which are not currently available for sulfaethidole from CLSI or EUCAST.

Conclusion

This compound, a historical sulfonamide antibiotic, exhibits a mechanism of action centered on the inhibition of bacterial folic acid synthesis. While it has shown activity against some gram-negative bacteria, the lack of recent, comprehensive quantitative data necessitates that researchers perform in vitro susceptibility testing on their specific isolates of interest. By adhering to standardized protocols such as those outlined by CLSI and EUCAST, reliable and reproducible data can be generated to accurately assess the in vitro efficacy of this compound against contemporary gram-negative bacterial strains. The provided methodologies and templates serve as a guide for such investigations in the fields of microbiology and drug development.

References

The Role of Sulfaethidole Sodium in the Inhibition of Folic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Folic acid, a B-vitamin, is an essential precursor for the synthesis of nucleotides (purines and thymidines) and several amino acids.[1] Consequently, it is vital for DNA replication, repair, and overall cell growth. While humans obtain folic acid through their diet, many microorganisms, including a wide range of pathogenic bacteria, must synthesize it de novo.[2] This metabolic difference provides a selective target for antimicrobial agents.

The bacterial folic acid synthesis pathway involves a series of enzymatic steps. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] This step is essential for the formation of dihydrofolic acid, a direct precursor to tetrahydrofolic acid, the active form of folate.

Mechanism of Action: Sulfaethidole Sodium as a Competitive Inhibitor of DHPS

This compound, like other sulfonamides, functions as a competitive inhibitor of dihydropteroate synthase.[5] Its chemical structure closely mimics that of the natural substrate, PABA.[6] This structural analogy allows this compound to bind to the active site of the DHPS enzyme.[2] By occupying the active site, it prevents PABA from binding, thereby halting the synthesis of dihydropteroate.[4] This inhibition is bacteriostatic, meaning it prevents the growth and replication of bacteria rather than directly killing them.[4]

The inhibition of the folic acid synthesis pathway ultimately leads to a depletion of the essential downstream products required for DNA and protein synthesis, arresting bacterial proliferation. The selective toxicity of sulfa drugs is attributed to the fact that mammalian cells lack the DHPS enzyme and instead rely on dietary folate.[2]

The Folic Acid Synthesis Pathway

The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway and highlights the point of inhibition by this compound.

Folic_Acid_Synthesis_Pathway GTP GTP DHPPP_synthase Dihydroneopterin aldolase / HPPK GTP->DHPPP_synthase Multiple steps DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) DHPPP_synthase->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfaethidole This compound Sulfaethidole->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Quantitative Data on Sulfonamide Inhibition of Dihydropteroate Synthase

SulfonamideOrganismInhibition ConstantValue
SulfamethoxazolePlasmodium falciparumKi6 - 500 µM
SulfadoxinePlasmodium falciparumKi6 - 500 µM
DapsonePlasmodium falciparumKi6 - 500 µM
SulfathiazolePlasmodium falciparumKi6 - 500 µM
SulfanilamidePlasmodium falciparumKi6 - 500 µM
SulfisoxazolePlasmodium falciparumKi6 - 500 µM

Note: The wide range of Ki values for P. falciparum reflects studies on different drug-sensitive and resistant strains.

Experimental Protocols for Determining DHPS Inhibition

The following are generalized protocols for assessing the inhibition of dihydropteroate synthase by compounds such as this compound. These can be adapted based on the specific research requirements, including the source of the enzyme and available equipment.

Spectrophotometric Coupled Enzyme Assay

This continuous assay is suitable for high-throughput screening and measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[9][10]

Workflow Diagram:

Spectrophotometric_Assay_Workflow Prepare_Reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl, MgCl2) - DHPPP - PABA - NADPH - DHFR (coupling enzyme) - DHPS (enzyme to be assayed) - this compound (inhibitor) Reaction_Setup Set up reaction mixtures in a 96-well plate: - Control (no inhibitor) - Test (varying concentrations of this compound) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding DHPS Reaction_Setup->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over time using a plate reader Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate initial reaction velocities. Plot velocity vs. inhibitor concentration. Determine IC50 value. Monitor_Absorbance->Data_Analysis

Caption: Workflow for a Spectrophotometric Coupled DHPS Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5).

    • Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in the appropriate solvent.

    • Prepare purified DHPS and DHFR enzymes.

  • Reaction Setup:

    • In a 96-well UV-transparent plate, add the assay buffer, DHPPP, PABA, NADPH, and DHFR to each well.

    • Add varying concentrations of this compound to the test wells. Add solvent vehicle to the control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Radiometric Assay

This is a direct and highly sensitive assay that measures the incorporation of a radiolabeled substrate into the product.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer as described above.

    • Prepare a stock solution of [3H]PABA (or other radiolabeled PABA).

    • Prepare stock solutions of unlabeled PABA, DHPPP, and this compound.

    • Prepare purified DHPS enzyme.

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, DHPPP, a mixture of labeled and unlabeled PABA, and varying concentrations of this compound.

    • Pre-incubate the tubes at the desired temperature.

  • Initiation and Termination:

    • Initiate the reaction by adding the DHPS enzyme.

    • Incubate for a specific time (e.g., 30 minutes).

    • Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

  • Product Separation and Detection:

    • Separate the radiolabeled product (dihydropteroate) from the unreacted radiolabeled substrate (PABA) using a suitable method (e.g., thin-layer chromatography or charcoal precipitation).

    • Quantify the amount of radioactivity in the product using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed at each inhibitor concentration.

    • Determine the IC50 and/or Ki values by plotting the reaction rate against the inhibitor concentration and fitting the data to appropriate enzyme inhibition models.

Conclusion

This compound, as a sulfonamide antibiotic, is understood to inhibit bacterial growth by competitively inhibiting dihydropteroate synthase, a critical enzyme in the folic acid synthesis pathway. While specific quantitative data for this compound's inhibitory activity is not prominently available, the established mechanism of action for this class of drugs, along with the provided experimental protocols, offers a solid foundation for further research. The comparative data for other sulfonamides suggest the expected range of potency. Future studies focusing on determining the precise IC50 and Ki values of this compound against DHPS from various bacterial species would be invaluable for a more complete understanding of its antimicrobial profile and for the rational design of novel antifolates.

References

Sulfaethidole Sodium: A Technical Guide for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfaethidole sodium for antimicrobial research purposes. It covers the core aspects of its mechanism of action, potential antimicrobial spectrum, and detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating novel antimicrobial strategies and the application of sulfonamides in drug development.

Introduction to this compound

This compound is the sodium salt of Sulfaethidole, a member of the sulfonamide class of antibiotics.[1] Like other sulfonamides, it is a synthetic antimicrobial agent that possesses bacteriostatic activity against a range of susceptible microorganisms.[2] Historically, sulfonamides were among the first effective drugs used to treat systemic bacterial infections. While their clinical use has been superseded by more potent and less toxic antibiotics, they remain valuable tools in antimicrobial research for studying mechanisms of action, resistance development, and as reference compounds.

Chemical and Physical Properties:

PropertyValue
Chemical Name Sodium N'-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamidate
Molecular Formula C₁₀H₁₁N₄NaO₂S₂
Molecular Weight 306.34 g/mol
Appearance White to yellowish-white crystalline powder
Solubility Freely soluble in water, sparingly soluble in alcohol

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antimicrobial activity of this compound, like all sulfonamides, is based on its ability to interfere with the bacterial synthesis of folic acid (Vitamin B9). Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Sulfaethidole is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). By binding to the active site of DHPS, Sulfaethidole prevents the conversion of PABA into dihydropteroic acid, a crucial intermediate in the formation of dihydrofolic acid. This blockade of the folic acid pathway ultimately inhibits bacterial growth and replication.

It is important to note that mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity is a key principle of antimicrobial chemotherapy.

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes a critical step Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfaethidole This compound (PABA Analog) Sulfaethidole->DHPS Inhibition Competitive Inhibition

Figure 1. Signaling pathway of Sulfaethidole's mechanism of action.

Antimicrobial Spectrum and Quantitative Data

For research purposes, it is crucial to determine the MIC of this compound against the specific bacterial strains under investigation. The following table provides representative MIC values for other short-acting sulfonamides against common bacterial species to offer a general indication of the expected activity.

Disclaimer: The following data is for informational purposes only and represents the activity of other short-acting sulfonamides. The actual MIC values for this compound must be determined experimentally.

Bacterial SpeciesGram StainRepresentative SulfonamideMIC Range (µg/mL)
Staphylococcus aureusPositiveSulfamethoxazole16 - >1024
Streptococcus pneumoniaePositiveSulfamethoxazole8 - >1024
Escherichia coliNegativeSulfisoxazole16 - >1024
Klebsiella pneumoniaeNegativeSulfamethoxazole32 - >1024
Haemophilus influenzaeNegativeSulfisoxazole0.5 - 32
Pseudomonas aeruginosaNegativeSulfamethoxazole>1024

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standard and widely accepted method for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium in vitro.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettor

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10240 µg/mL). Ensure complete dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 512 µg/mL down to 0.25 µg/mL).

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipettor, add 10 µL of the standardized bacterial inoculum to each well (except the sterility control well). This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by finding the first clear well in the dilution series.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

MIC_Determination_Workflow start Start prep_stock Prepare Sulfaethidole Sodium Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Figure 2. Experimental workflow for MIC determination.

Research Applications and Logical Relationships

This compound, as a representative sulfonamide, can be utilized in various areas of antimicrobial research. Its well-defined mechanism of action makes it a valuable tool for fundamental studies and as a comparator for novel drug candidates.

Research_Applications cluster_applications Key Research Applications sulfaethidole This compound resistance_studies Bacterial Resistance Mechanism Studies sulfaethidole->resistance_studies Investigate mutations in folP gene synergy_testing Synergy/Antagonism Testing with Novel Compounds sulfaethidole->synergy_testing Combine with other antimicrobials target_validation Validation of Dihydropteroate Synthase as a Drug Target sulfaethidole->target_validation Confirm mechanism of novel DHPS inhibitors comparator_drug Reference Compound in Antimicrobial Screening Assays sulfaethidole->comparator_drug Benchmark activity of new drug candidates

Figure 3. Logical relationships of Sulfaethidole in research.

Conclusion

This compound remains a relevant compound for antimicrobial research, providing a well-characterized example of a sulfonamide antibiotic. Its utility in studying bacterial folic acid synthesis, mechanisms of resistance, and as a reference standard in drug discovery pipelines is significant. While its clinical applications are limited, its value as a research tool for scientists and drug development professionals is well-established. Adherence to standardized experimental protocols, such as the broth microdilution method for MIC determination, is essential for generating reliable and reproducible data in the investigation of its antimicrobial properties.

References

Sulfaethidole Sodium in Veterinary Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Sulfaethidole sodium, a member of the sulfonamide class of antibiotics, has historically played a role in veterinary medicine due to its bacteriostatic properties and broad-spectrum activity. This technical guide provides an in-depth analysis of its mechanism of action, pharmacokinetic profile, and applications in veterinary research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this compound.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaethidole, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive antagonist to para-aminobenzoic acid (PABA).[1] Bacteria, unlike mammals, must synthesize their own folic acid (vitamin B9), an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2][3]

The key enzyme in this pathway is dihydropteroate synthase (DHPS). Due to its structural similarity to PABA, sulfaethidole competes for the active site of DHPS.[1][2] This competitive inhibition blocks the conversion of PABA into dihydrofolic acid, a critical step in the folic acid synthesis pathway.[4] The subsequent depletion of tetrahydrofolic acid halts bacterial DNA replication and cell division, thereby inhibiting bacterial growth and allowing the host's immune system to clear the infection.[2] This selective targeting of a metabolic pathway absent in mammals is a cornerstone of the sulfonamides' therapeutic index.[5]

Caption: Mechanism of Action of this compound.

Pharmacokinetics in Veterinary Species

The pharmacokinetic properties of sulfonamides can vary significantly between animal species, influencing dosage regimens and therapeutic efficacy.[6] Factors such as absorption, distribution, metabolism (primarily hepatic), and excretion (primarily renal) dictate the drug's half-life and concentration in the body.[3] While extensive data specifically for this compound is limited in recent literature, data from closely related sulfonamides and older sources provide valuable insights.

Table 1: Pharmacokinetic Parameters of Sulfaethidole and Other Sulfonamides in Animals

ParameterSulfaethidoleSulfathiazoleSulfamethazineAnimal SpeciesRouteReference
Half-life (t½) 4 h9.0 ± 1.6 h9.8 ± 0.6 hPigIV[7][8]
Volume of Distribution (Vd) -1.16 ± 0.16 L/kg0.77 ± 0.06 L/kgPigIV[8]
Clearance (Cl) -0.090 ± 0.007 L/kg/h0.054 ± 0.001 L/kg/hPigIV[8]
Bioavailability (F) -92 ± 4%101 ± 7%PigIM[8]

Note: Data for Sulfathiazole and Sulfamethazine are from a single co-administration study. The significant differences in pharmacokinetics even among closely related sulfonamides underscore the need for species-specific and compound-specific studies.[6]

Antibacterial Spectrum and Applications

Sulfonamides are broad-spectrum antibiotics, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[9] Their use in veterinary medicine has been extensive, treating infections of the respiratory, gastrointestinal, and urinary tracts.[5][10] They have also shown efficacy against some protozoa, such as Coccidia and Toxoplasma.[6]

Table 2: General Antibacterial Spectrum of Sulfonamides

Susceptible OrganismsOften Resistant Organisms
Streptococcus spp.Enterobacter spp.
Staphylococcus spp.Klebsiella spp. (may become resistant)
Salmonella spp.Proteus spp. (often resistant)
Pasteurella spp.Pseudomonas spp.
Escherichia coli (some strains)Clostridium spp. (may become resistant)
Nocardia spp.Leptospira spp.
Actinomyces spp.Rickettsiae
Coccidia and Toxoplasma spp. (Protozoa)
Source:[6][9][10]

The clinical efficacy of sulfonamides can be diminished in the presence of pus or necrotic tissue, which contain high concentrations of PABA that compete with the drug.[11] Widespread use has also led to significant bacterial resistance, and resistance to one sulfonamide generally implies resistance to all others.[3]

Key Experimental Protocols for Research

Detailed and standardized protocols are crucial for evaluating the efficacy and safety of antimicrobial agents. Below are methodologies for two fundamental types of studies in veterinary drug research.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the target veterinary pathogen from an agar plate.

    • Suspend colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

This workflow describes a typical study to determine the pharmacokinetic profile of this compound in a target animal species, such as pigs.[8]

  • Animal Acclimation and Catheterization:

    • Acclimate healthy, age- and weight-matched animals to the study environment for at least one week.

    • If required for frequent sampling, surgically place an indwelling catheter in a suitable vein (e.g., jugular vein) under anesthesia and allow for a recovery period.

  • Drug Administration:

    • For intravenous (IV) administration, administer a precise dose of this compound solution as a bolus injection to establish a baseline for bioavailability.

    • For other routes (e.g., intramuscular [IM], oral [PO]), administer the same dose to a separate group of animals or in a crossover design after a washout period.

  • Scheduled Blood Sampling:

    • Collect blood samples into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-administration.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Modeling:

    • Plot the plasma concentration versus time data.

    • Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis to calculate key parameters like half-life (t½), volume of distribution (Vd), clearance (Cl), and area under the curve (AUC).

start Phase 1: Preparation acclimation Animal Selection & Acclimation start->acclimation catheter Catheter Placement (e.g., Jugular Vein) acclimation->catheter phase2 Phase 2: Dosing catheter->phase2 dosing Drug Administration (IV, IM, or PO) phase2->dosing phase3 Phase 3: Sampling dosing->phase3 sampling Scheduled Blood Collection (e.g., 0-48h) phase3->sampling processing Plasma Separation & Storage (-80°C) sampling->processing phase4 Phase 4: Analysis processing->phase4 analysis Drug Quantification (e.g., HPLC) phase4->analysis modeling Pharmacokinetic Modeling (t½, AUC, Vd, Cl) analysis->modeling end Data Interpretation & Reporting modeling->end

Caption: Workflow for a Veterinary Pharmacokinetic Study.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole sodium, a sulfonamide antibiotic, requires robust and reliable analytical methods for its quantification in pharmaceutical formulations and for quality control purposes. This document provides a comprehensive overview of potential analytical methods, including detailed protocols and validation parameters, that can be adapted and validated for the analysis of this compound. The methodologies described are based on established analytical techniques for sulfonamides, such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of drug substances. A stability-indicating HPLC method is crucial for separating this compound from its degradation products and any excipients in the formulation.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from a method for the simultaneous determination of other sulfonamides and would require optimization and validation for this compound.[1][2][3][4]

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV or Photodiode Array (PDA) Detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Glacial acetic acid or other suitable buffer components

  • 0.45 µm membrane filters

3. Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (e.g., 838:160:2, v/v/v), with the pH adjusted to 5.5 ± 0.05 with glacial acetic acid.[1][3][4]

  • Flow Rate: 1.0 - 1.4 mL/min.[1][2][3][4]

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a common wavelength for sulfonamides is around 254 nm or 270 nm).[1][2][3][4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

5. Method Validation Parameters (Illustrative Data for a Related Sulfonamide):

The following table summarizes typical validation parameters that must be established for a new HPLC method for this compound. The data presented here is for illustrative purposes and is based on methods for other sulfonamides.[3][5]

ParameterTypical Acceptance CriteriaIllustrative Value (for a related sulfonamide)
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.6 µg/mL
Specificity No interference from placebo or degradation productsPeak purity > 99%
Robustness % RSD ≤ 2.0% for small variations in method parametersPass

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result Prep_Standard Prepare Standard HPLC_System HPLC System Setup Prep_Standard->HPLC_System Prep_Sample Prepare Sample Prep_Sample->HPLC_System Injection Inject Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity Quantification Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification Specificity->Quantification

Caption: Workflow for HPLC method development and validation.

II. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs. This method is suitable for the assay of this compound in its pure form and in simple dosage forms.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol is based on a validated method for sulfacetamide sodium and would require validation for this compound.[6]

1. Instrumentation:

  • Double beam UV-Visible Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • This compound reference standard

  • Distilled water or other suitable solvent

  • Acetate buffer (0.2 M, pH 4.0)

3. Method:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For a related compound, sulfacetamide sodium, the λmax is around 271 nm at pH 4.0.[6]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) in distilled water. From this stock solution, prepare a series of working standards by diluting with acetate buffer (pH 4.0) to obtain concentrations in the linear range (e.g., 2-10 µg/mL).

  • Preparation of Sample Solution: Prepare a sample solution of this compound in the same manner as the standard solutions to obtain a concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a blank solution (acetate buffer).

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.

4. Method Validation Parameters (Illustrative Data for Sulfacetamide Sodium):

ParameterTypical Acceptance CriteriaIllustrative Value (for Sulfacetamide Sodium)[6]
Linearity (R²) ≥ 0.9990.99936
Accuracy (% Recovery) 98.0 - 102.0%100.03 ± 0.589%
Precision (% RSD) ≤ 2.0%0.587%
Limit of Detection (LOD) -1.67 x 10⁻⁶ M
Limit of Quantitation (LOQ) -5.07 x 10⁻⁶ M
Specificity No interference from excipientsMethod shown to be specific

Experimental Workflow: UV-Vis Spectrophotometry

UV_Vis_Workflow Start Start Determine_Lambda_Max Determine λmax Start->Determine_Lambda_Max Prepare_Standards Prepare Standard Solutions Determine_Lambda_Max->Prepare_Standards Prepare_Sample Prepare Sample Solution Determine_Lambda_Max->Prepare_Sample Measure_Absorbance Measure Absorbance Prepare_Standards->Measure_Absorbance Prepare_Sample->Measure_Absorbance Plot_Calibration_Curve Plot Calibration Curve Measure_Absorbance->Plot_Calibration_Curve Quantify_Sample Quantify Sample Plot_Calibration_Curve->Quantify_Sample End End Quantify_Sample->End

Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.

III. Titrimetry (Diazotization Titration)

Diazotization titration is a classical titrimetric method for the assay of drugs containing a primary aromatic amine group, such as sulfonamides.[7]

Experimental Protocol: Diazotization Titration

1. Principle: The primary aromatic amine group of this compound reacts with sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is detected when the excess nitrous acid reacts with an external indicator, such as starch iodide paper, to produce a blue color.[7]

2. Instrumentation:

  • Burette

  • Conical flask

  • Magnetic stirrer

  • Ice bath

3. Reagents and Materials:

  • This compound sample

  • Sodium nitrite (0.1 M) solution, standardized

  • Hydrochloric acid (concentrated)

  • Potassium bromide (optional, to increase reaction rate)

  • Starch iodide paper

  • Distilled water

4. Procedure:

  • Accurately weigh about 0.4 g of the this compound sample and transfer it to a conical flask.[7]

  • Dissolve the sample in 100 mL of distilled water and add 5 mL of concentrated hydrochloric acid.[7]

  • Cool the solution to 0-5 °C in an ice bath.

  • Titrate slowly with 0.1 M sodium nitrite solution, stirring continuously.

  • Towards the end of the titration, add the titrant dropwise. After each addition, streak a drop of the solution onto starch iodide paper.

  • The endpoint is reached when the solution immediately produces a blue color on the starch iodide paper.[7]

5. Calculation: The percentage purity of this compound can be calculated using the following formula:

% Purity = (V × M × F × 100) / W

Where:

  • V = Volume of sodium nitrite solution consumed (mL)

  • M = Molarity of sodium nitrite solution

  • F = Equivalence factor for this compound

  • W = Weight of the sample taken (g)

Signaling Pathway: Diazotization Reaction

Diazotization Sulfaethidole Sulfaethidole-NH2 (Primary Aromatic Amine) Diazonium_Salt Sulfaethidole-N2+ (Diazonium Salt) Sulfaethidole->Diazonium_Salt Reacts with HNO2 NaNO2_HCl NaNO2 + HCl Nitrous_Acid HNO2 (Nitrous Acid) NaNO2_HCl->Nitrous_Acid Forms Nitrous_Acid->Diazonium_Salt

Caption: Simplified reaction pathway for the diazotization of Sulfaethidole.

Conclusion

The analytical methods described provide a strong foundation for the development of a robust quality control procedure for this compound. It is imperative that any chosen method be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, specificity, and reliability for its intended purpose. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the available instrumentation, and the desired level of sensitivity and selectivity.

References

Application Note: A Proposed RP-HPLC Method for the Quantification of Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaethidole is a sulfonamide antibiotic. Accurate and precise quantification of Sulfaethidole sodium in bulk drug substances and pharmaceutical formulations is essential for quality control and regulatory compliance. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for the analysis of sulfonamides due to its specificity, sensitivity, and accuracy.

This application note outlines a proposed isocratic RP-HPLC method that can be adapted and validated for the routine analysis of this compound. The method is based on common chromatographic conditions reported for similar sulfonamide compounds.

Principle

The proposed method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of Sulfaethidole between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where Sulfaethidole exhibits maximum absorbance.

Experimental Protocol

This protocol provides a detailed methodology for the proposed HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Purified water (HPLC grade)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

3. Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below. These conditions are a starting point and may require optimization.

ParameterProposed Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

4. Preparation of Solutions

  • Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 70:30 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

5. Sample Preparation

For the analysis of a pharmaceutical formulation, accurately weigh a quantity of the powdered tablets or measure a volume of the liquid formulation equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. Method Validation

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
System Suitability To ensure the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for replicate injections.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo or degradation products at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.%RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should be within acceptable limits.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phase & Solutions instrument_setup Instrument Setup prep_solutions->instrument_setup prep_sample Prepare Sample Solution injection Inject Standard/Sample prep_sample->injection instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Development and Validation Logic

The following diagram illustrates the logical relationship between method development and validation.

Caption: Logic flow for HPLC method development and validation.

Application Note: UV-Vis Spectrophotometric Analysis of Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the UV-Vis Spectrophotometric Analysis of Sulfaethidole Sodium is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a sulfonamide antibiotic used in pharmaceutical formulations. For quality control and research purposes, a reliable, straightforward, and economical analytical method for its quantification is necessary. This application note outlines a UV-Vis spectrophotometric method for the determination of this compound. This method leverages the inherent ultraviolet absorption properties of the molecule.

Principle of the Method

The fundamental principle of this method is based on the Beer-Lambert law. This compound, like other sulfonamide compounds, contains chromophoric groups that absorb light in the ultraviolet range. The absorbance of a solution containing this compound is directly proportional to its concentration at a specific wavelength. The wavelength of maximum absorbance (λmax) for sulfonamides typically falls within the 250 nm to 290 nm range. This protocol proposes a starting wavelength of 272 nm for the analysis of this compound, which should be experimentally verified.

Quantitative Data Summary

Table 1: Method Validation Parameters for Sulfacetamide Sodium [1]

ParameterSpecification
Wavelength (λmax) 271 nm
Linearity Range 1.0–5.0 × 10⁻⁵ M
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 1.67 × 10⁻⁶ M
Limit of Quantification (LOQ) 5.07 × 10⁻⁶ M
Accuracy (% Recovery) 100.03 ± 0.589%
Precision (RSD %) 0.587%

Table 2: Linearity Data for Sulfacetamide Sodium [1]

Concentration (M)Absorbance (mean ± SD, n=3)
1.0 × 10⁻⁵ 0.134 ± 0.002
2.0 × 10⁻⁵ 0.268 ± 0.003
3.0 × 10⁻⁵ 0.402 ± 0.004
4.0 × 10⁻⁵ 0.536 ± 0.005
5.0 × 10⁻⁵ 0.670 ± 0.006

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Distilled or Deionized Water

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 M HCl and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with 0.1 M HCl and mix thoroughly.

3. Preparation of Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, and 12 µg/mL).

  • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm to determine the λmax of this compound using one of the working standard solutions.

  • Measure the absorbance of each working standard solution at the determined λmax against a 0.1 M HCl blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Perform a linear regression analysis and determine the equation of the line and the correlation coefficient (r²).

4. Preparation of Sample Solution (from a solid dosage form)

  • Weigh and finely powder at least 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 M HCl and sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with 0.1 M HCl and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Further dilute the filtered solution with 0.1 M HCl to obtain a concentration that falls within the established calibration curve range.

5. Measurement and Calculation

  • Measure the absorbance of the final sample solution at the determined λmax.

  • Calculate the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.

  • Calculate the amount of this compound in the original dosage form, taking into account all dilution factors.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_data Data Analysis stock Prepare Stock Solution (100 µg/mL) working Prepare Working Standards (e.g., 2-12 µg/mL) stock->working sample Prepare Sample Solution stock->sample scan Determine λmax working->scan measure Measure Absorbance at λmax sample->measure scan->measure calibration Construct Calibration Curve measure->calibration calculate Calculate Sample Concentration calibration->calculate

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

beer_lambert_law concentration Concentration (c) relationship A = εbc concentration->relationship Directly Proportional absorbance Absorbance (A) relationship->absorbance

Caption: Relationship defined by the Beer-Lambert Law.

References

Protocol for Testing Sulfaethidole Sodium Susceptibility in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfaethidole is a sulfonamide antibiotic that exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), Sulfaethidole prevents the synthesis of dihydrofolic acid, a precursor to folic acid. This ultimately disrupts the production of nucleotides and certain amino acids, thereby halting bacterial growth and replication. This document provides detailed protocols for determining the susceptibility of bacteria to Sulfaethidole sodium using standardized methods.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaethidole, as a structural analog of PABA, competitively binds to the active site of the bacterial enzyme dihydropteroate synthase. This enzymatic step is crucial for the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a key intermediate in the folic acid synthesis pathway. The inhibition of this enzyme leads to a depletion of folic acid, which is vital for the synthesis of DNA, RNA, and proteins in bacteria.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Dihydrofolic_acid->DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolic_acid->Nucleotides Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by Sulfaethidole.

Data Presentation

Table 1: Example of Zone Diameter Interpretive Criteria for a Representative Sulfonamide (Disk Diffusion)

Zone Diameter (mm)Interpretation
≥ 17Susceptible (S)
13 - 16Intermediate (I)
≤ 12Resistant (R)
Note: These are example values and may not be the current CLSI standards. Laboratories should refer to the latest CLSI M100 document.

Table 2: Example of MIC Interpretive Breakpoints for a Representative Sulfonamide (Broth Dilution)

MIC (µg/mL)Interpretation
≤ 256Susceptible (S)
-Intermediate (I)
≥ 512Resistant (R)
Note: These are example values and may not be the current CLSI standards. Laboratories should refer to the latest CLSI M100 document.[2]

Experimental Workflow for Susceptibility Testing

The general workflow for determining bacterial susceptibility to this compound involves preparing a standardized bacterial inoculum, exposing the bacteria to the antimicrobial agent, incubating under appropriate conditions, and then determining the outcome.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Pure Bacterial Culture inoculum Prepare 0.5 McFarland Standardized Inoculum start->inoculum choice Select Testing Method inoculum->choice disk_prep Inoculate Mueller-Hinton Agar Plate choice->disk_prep Disk Diffusion broth_prep Prepare Serial Dilutions of this compound in Broth choice->broth_prep Broth Dilution disk_apply Apply this compound Disk (e.g., 300 µg) disk_prep->disk_apply incubation Incubate at 35°C ± 2°C for 16-20 hours disk_apply->incubation broth_inoculate Inoculate Broth Dilutions with Standardized Inoculum broth_prep->broth_inoculate broth_inoculate->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone read_mic Determine Minimum Inhibitory Concentration (MIC) (µg/mL) incubation->read_mic interpret Interpret Results using CLSI Breakpoints measure_zone->interpret read_mic->interpret end End: Report as S, I, or R interpret->end

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Protocol 1: Disk Diffusion (Kirby-Bauer) Method

1. Materials:

  • This compound disks (e.g., 300 µg).

  • Mueller-Hinton agar (MHA) plates (4 mm depth).

  • Pure, 18-24 hour bacterial culture on a non-selective agar plate.

  • Sterile saline or Mueller-Hinton broth.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Incubator (35°C ± 2°C).

  • Calipers or ruler for measuring zone diameters.

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™).

2. Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Application of Antibiotic Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place a this compound disk onto the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints for a representative sulfonamide from the latest CLSI M100 document.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

1. Materials:

  • This compound powder.

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • 96-well microtiter plates.

  • Pure, 18-24 hour bacterial culture.

  • Sterile saline or broth.

  • 0.5 McFarland turbidity standard.

  • Incubator (35°C ± 2°C).

  • Micropipettes and sterile tips.

  • Quality control (QC) strains (e.g., Enterococcus faecalis ATCC® 29212™ for media quality, E. coli ATCC® 25922™, S. aureus ATCC® 25923™).

2. Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with solvent if necessary, as specified by the manufacturer).

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 512 µg/mL to 0.5 µg/mL).

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized, diluted inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints for a representative sulfonamide from the latest CLSI M100 document.

Quality Control

  • QC Strains: Standard ATCC® quality control strains with known susceptibility profiles must be tested with each batch of susceptibility tests.

  • Media Quality: For sulfonamides, it is crucial that the Mueller-Hinton medium has low levels of thymidine and thymine, which can interfere with the results. Each new lot of media should be tested with Enterococcus faecalis ATCC® 29212.

  • Acceptable Ranges: The zone diameters or MIC values for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document. If QC results are out of range, patient results should not be reported, and the testing procedure should be investigated.

References

Preparation of Sulfaethidole Sodium Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of Sulfaethidole sodium, a sulfonamide antibiotic. The protocol details the necessary materials, equipment, and step-by-step procedures for safe and accurate preparation. Additionally, it includes a summary of the chemical and physical properties, safety and handling precautions, and recommended storage conditions to ensure the stability and integrity of the stock solution. This guide is intended for use in research and drug development settings.

Chemical and Physical Properties

Table 1: Properties of this compound and Related Compounds

PropertyThis compoundSulfacetamide Sodium (for comparison)Sulfathiazole Sodium (for comparison)
Molecular Formula C₁₀H₁₁N₄NaO₂S₂[1]C₈H₉N₂NaO₃SC₉H₈N₃NaO₂S₂[2]
Molecular Weight 306.34 g/mol [1]236.2 g/mol 277.3 g/mol [2]
Appearance Crystalline solidCrystalline solid[3]White crystalline powder[4]
Solubility Data not availableEthanol: ~1 mg/mL, DMSO: ~15 mg/mL, DMF: ~20 mg/mL, PBS (pH 7.2): ~5 mg/mL[3]DMSO: ≥ 59 mg/mL[5]

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

  • Handling: Avoid contact with skin and eyes.[6][8] Do not ingest. Wash hands thoroughly after handling.[6]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound. The final concentration of the stock solution will depend on its solubility in the chosen solvent, which should be determined empirically if not known.

Materials
  • This compound powder

  • Solvent of choice (e.g., sterile distilled water, Phosphate Buffered Saline (PBS), Dimethyl sulfoxide (DMSO))

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, serological pipettes

  • Vortex mixer

  • Analytical balance

  • Weighing paper or boat

Equipment
  • Laminar flow hood or biosafety cabinet for sterile work

  • Personal Protective Equipment (as listed in Section 2)

Procedure
  • Determine the Desired Concentration: Based on experimental needs and the solubility of this compound in the chosen solvent, calculate the required mass of the compound.

  • Weigh the Compound: In a clean and tared weighing boat, carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve the Compound:

    • Transfer the weighed powder to a sterile conical tube.

    • Add a small volume of the chosen solvent to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming may be required for some solvents, but the stability of the compound under heat should be considered.

  • Adjust to Final Volume: Once the compound is fully dissolved, add the remaining volume of the solvent to reach the desired final concentration.

  • Sterilization (for aqueous solutions): If a sterile solution is required for cell culture or other biological applications, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Labeling and Storage: Clearly label the tube with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature.

Storage and Stability

Proper storage is crucial to maintain the activity of the this compound stock solution.

  • Powder: Store the solid compound in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of -20°C or 4°C are recommended for similar sulfonamide sodium salts.[8]

  • Stock Solution:

    • In Solvent (e.g., DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[8][9]

    • Aqueous Solutions: It is generally recommended to prepare fresh aqueous solutions. If storage is necessary, it should be for a short period at 2-8°C. One source advises against storing aqueous solutions of a similar compound for more than one day.[3]

Diagrams

Workflow_Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization Calculate_Mass 1. Calculate Mass Weigh_Compound 2. Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent 3. Add Solvent Weigh_Compound->Add_Solvent Vortex 4. Vortex to Dissolve Add_Solvent->Vortex Final_Volume 5. Adjust to Final Volume Vortex->Final_Volume Sterilize 6. Filter Sterilize (if needed) Final_Volume->Sterilize Label_Store 7. Label and Store Sterilize->Label_Store

Caption: Workflow for the preparation of a this compound stock solution.

Key_Considerations Main Stock Solution Preparation Solubility Solubility in Chosen Solvent Main->Solubility Stability Compound Stability Main->Stability Safety Safety Precautions (PPE) Main->Safety Storage Proper Storage Conditions Main->Storage Purity Purity of Compound Main->Purity Concentration Concentration Solubility->Concentration Determines Max Stability->Storage Influences Handling Handling Safety->Handling Dictates Accuracy Accuracy Purity->Accuracy Ensures

References

Application Notes and Protocols for Sulfaethidole Sodium in Microbiological Susceptibility Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of sulfaethidole sodium in microbiological susceptibility testing. As a member of the sulfonamide class of antibiotics, this compound's utility in research and development settings necessitates standardized protocols for assessing its antimicrobial activity. This document outlines the mechanism of action, protocols for common susceptibility testing methods, and guidance on quality control and data interpretation, particularly in the absence of current standardized clinical breakpoints from bodies like CLSI or EUCAST.

Mechanism of Action

Sulfaethidole, like other sulfonamides, is a synthetic bacteriostatic antimicrobial agent. Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, sulfaethidole prevents bacterial growth and replication.

dot

Sulfaethidole_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Further Synthesis Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfaethidole Sulfaethidole Inhibition Inhibition Sulfaethidole->Inhibition Inhibition->DHPS

Caption: Mechanism of action of Sulfaethidole.

Experimental Protocols

The following are detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound. These methods are based on established standards for antimicrobial susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile diluents (e.g., water, DMSO, depending on solubility)

  • Incubator (35°C ± 2°C)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable sterile solvent. The final concentration should be at least 10 times the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading Stock Prepare Sulfaethidole Stock Solution Dilution Serial Dilution in 96-Well Plate with CAMHB Stock->Dilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculation Inoculate Wells with Standardized Bacteria Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Broth Microdilution Workflow.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Protocol:

  • Disk Preparation: Impregnate sterile filter paper disks with a standardized concentration of this compound solution and allow them to dry under sterile conditions. The concentration will need to be optimized for the desired zone of inhibition with QC strains.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the standardized bacterial suspension.

  • Disk Application: Aseptically apply the this compound-impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition of bacterial growth around each disk to the nearest millimeter.

dot

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading Disk_Prep Prepare Sulfaethidole- Impregnated Disks Disk_Application Apply Disks to Inoculated Plate Disk_Prep->Disk_Application Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Plate_Inoculation Inoculate MHA Plate with Bacteria Inoculum_Prep->Plate_Inoculation Plate_Inoculation->Disk_Application Incubate_Plate Incubate at 35°C for 16-20 hours Disk_Application->Incubate_Plate Measure_Zone Measure Zone of Inhibition (in mm) Incubate_Plate->Measure_Zone

Caption: Disk Diffusion Workflow.

Quality Control

Quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing results. Since there are no established QC ranges specifically for sulfaethidole, it is recommended to use standard QC strains and establish in-house ranges.

QC StrainRationale for Use with Sulfonamides
Escherichia coli ATCC® 25922™ A commonly used Gram-negative control strain for susceptibility testing.
Staphylococcus aureus ATCC® 29213™ A commonly used Gram-positive control strain for MIC determinations.
Staphylococcus aureus ATCC® 25923™ A commonly used Gram-positive control strain for disk diffusion testing.
Enterococcus faecalis ATCC® 29212™ Recommended for checking Mueller-Hinton media for sulfonamide inhibitors like thymidine.

Procedure for Establishing In-house QC Ranges:

  • Test the recommended QC strains with this compound over 20-30 consecutive testing days.

  • Record the MIC values or zone diameters for each test.

  • Calculate the mean and standard deviation of the results.

  • The in-house QC range can be established as the mean ± 2 standard deviations.

  • All subsequent testing should include these QC strains, and the results should fall within the established in-house ranges for the test to be considered valid.

Data Presentation and Interpretation

In the absence of established clinical breakpoints for sulfaethidole, the interpretation of susceptibility testing results should be approached with caution and is primarily for research and comparative purposes.

MIC Data: MIC values should be reported as the specific concentration of this compound that inhibits bacterial growth. Data for a collection of isolates can be summarized using the MIC50 and MIC90 values, which represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Example of MIC Data Presentation:

Organism (n=number of isolates)This compound MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (n=50)4 - >1281664
Staphylococcus aureus (n=50)2 - 64832
Pseudomonas aeruginosa (n=50)>128>128>128

Disk Diffusion Data: Zone diameters should be recorded in millimeters. A larger zone of inhibition generally indicates greater susceptibility. For research purposes, isolates can be categorized based on the distribution of zone diameters (e.g., by creating a histogram to identify populations of susceptible and resistant organisms).

Example of Disk Diffusion Data Presentation:

Organism (n=number of isolates)This compound Zone Diameter Range (mm)
Escherichia coli (n=50)6 - 22
Staphylococcus aureus (n=50)10 - 28
Pseudomonas aeruginosa (n=50)6 (no inhibition)

Disclaimer: The data presented in the tables above are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers must generate their own data following the described protocols. The information provided in these application notes is intended for research and development purposes. The absence of established clinical breakpoints means that the results of these tests cannot be used to guide clinical treatment decisions.

Application Note: Quantitative Analysis of Sulfaethidole Sodium using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Sulfaethidole sodium in solution using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for Sulfaethidole.

Introduction

Sulfaethidole is a sulfonamide antibiotic used in veterinary medicine. Monitoring its concentration in various matrices is crucial for ensuring safety and efficacy. Liquid Chromatography-Mass Spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal technique for the analysis of sulfonamides.[1] This application note provides a comprehensive protocol for the quantitative determination of this compound, including sample preparation, LC-MS conditions, and expected performance characteristics.

Experimental

Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard Preparation:

A primary stock solution of this compound was prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

LC-MS Instrumentation:

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Desolvation Temperature 350 °C
Collision Gas Argon

MRM Transitions:

The molecular weight of Sulfaethidole is 284.36 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 285.4. Based on the common fragmentation patterns of sulfonamides, the following MRM transitions were selected for quantification and confirmation.

Table 3: MRM Transitions for Sulfaethidole

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
285.4 156.110015Quantifier
285.4 92.15025Qualifier
285.4 108.15020Qualifier

Note: The collision energies provided are typical starting points and may require optimization on the specific instrument being used.

Results and Discussion

The developed LC-MS method demonstrated excellent performance for the analysis of this compound. A representative chromatogram is shown below.

(A brief discussion of the chromatogram would be included here in a full application note, highlighting peak shape and retention time.)

Method Validation:

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following results are representative of the performance expected for sulfonamide analysis.

Table 4: Method Performance Characteristics (Representative Data)

ParameterResult
Linearity (R²) > 0.995
Linear Range 1 - 500 ng/mL
LOD 0.5 ng/mL
LOQ 1.5 ng/mL
Precision (%RSD) < 5% (Intra-day), < 10% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Note: The quantitative data presented in this table are based on typical performance for sulfonamide analysis by LC-MS and may vary depending on the specific instrumentation and matrix.

Experimental Workflow and Signaling Pathway Diagrams

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Standards (Serial Dilution in ACN/Water) stock->working sample 3. Prepare Sample (Dilute in ACN/Water) working->sample injection 4. Inject into LC-MS sample->injection separation 5. Chromatographic Separation (C18 Column) injection->separation ionization 6. Electrospray Ionization (Positive Mode) separation->ionization detection 7. MS/MS Detection (MRM Mode) ionization->detection integration 8. Peak Integration detection->integration calibration 9. Calibration Curve Generation integration->calibration quantification 10. Quantification of Sulfaethidole calibration->quantification

Figure 1. Experimental workflow for the LC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Product Ions Precursor Sulfaethidole [M+H]⁺ m/z 285.4 Quant Quantifier Ion m/z 156.1 Precursor->Quant Collision-Induced Dissociation Qual1 Qualifier Ion 1 m/z 92.1 Precursor->Qual1 Qual2 Qualifier Ion 2 m/z 108.1 Precursor->Qual2

Figure 2. Proposed fragmentation pathway of Sulfaethidole in MS/MS.

Conclusion

The LC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of Multiple Reaction Monitoring ensures high specificity and accuracy. This method is suitable for routine analysis in research and quality control laboratories.

References

Application Notes and Protocols: In Vitro Drug-Drug Interaction Studies with Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole sodium, a sulfonamide antimicrobial agent, may be co-administered with various other therapeutic agents, creating the potential for drug-drug interactions (DDIs). These interactions can alter the pharmacokinetic profile of co-administered drugs, leading to potential toxicity or loss of efficacy. The primary mechanisms underlying such DDIs involve the inhibition or induction of cytochrome P450 (CYP) enzymes and interactions with drug transporters.

This document provides detailed application notes and standardized protocols for conducting in vitro studies to evaluate the DDI potential of this compound. These protocols are designed to be compliant with regulatory expectations and provide a robust framework for assessing the risk of clinically significant DDIs. While specific data for this compound is limited, the protocols outlined are based on established methodologies for characterizing the DDI profile of new chemical entities. Sulfonamides as a class have been shown to be potent inhibitors of CYP2C9, and therefore, a particular focus on this isoform is warranted.[1][2][3]

Data Presentation: Summary of Potential Interactions

Quantitative data from in vitro DDI studies are crucial for predicting the clinical relevance of observed interactions. The following tables provide a template for summarizing key quantitative data obtained from the described experimental protocols.

Table 1: Cytochrome P450 (CYP) Inhibition Profile of this compound (IC50 Values)

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Type (e.g., Competitive, Non-competitive)
CYP1A2PhenacetinData to be generatedData to be generated
CYP2B6BupropionData to be generatedData to be generated
CYP2C8AmodiaquineData to be generatedData to be generated
CYP2C9DiclofenacData to be generatedData to be generated
CYP2C19S-MephenytoinData to be generatedData to be generated
CYP2D6DextromethorphanData to be generatedData to be generated
CYP3A4MidazolamData to be generatedData to be generated
CYP3A4TestosteroneData to be generatedData to be generated

Table 2: Cytochrome P450 (CYP) Induction Potential of this compound

CYP IsoformEndpointFold Induction (vs. Vehicle Control)EC50 (µM)Emax (Fold Induction)
CYP1A2mRNAData to be generatedData to be generatedData to be generated
ActivityData to be generatedData to be generatedData to be generated
CYP2B6mRNAData to be generatedData to be generatedData to be generated
ActivityData to be generatedData to be generatedData to be generated
CYP3A4mRNAData to be generatedData to be generatedData to be generated
ActivityData to be generatedData to be generatedData to be generated

Table 3: Drug Transporter Interaction Profile of this compound

TransporterTest SystemSubstrate/InhibitorResult (e.g., Efflux Ratio, IC50)
P-glycoprotein (P-gp/MDR1)Caco-2 or MDCK-MDR1 cellsSubstrateData to be generated
InhibitorData to be generated
Breast Cancer Resistance Protein (BCRP)Caco-2 or MDCK-BCRP cellsSubstrateData to be generated
InhibitorData to be generated
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)OATP1B1-expressing cellsSubstrateData to be generated
InhibitorData to be generated
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)OATP1B3-expressing cellsSubstrateData to be generated
InhibitorData to be generated
Organic Anion Transporter 1 (OAT1)OAT1-expressing cellsSubstrateData to be generated
InhibitorData to be generated
Organic Anion Transporter 3 (OAT3)OAT3-expressing cellsSubstrateData to be generated
InhibitorData to be generated
Organic Cation Transporter 2 (OCT2)OCT2-expressing cellsSubstrateData to be generated
InhibitorData to be generated
Multidrug and Toxin Extrusion Protein 1 (MATE1)MATE1-expressing cellsSubstrateData to be generated
InhibitorData to be generated
Multidrug and Toxin Extrusion Protein 2-K (MATE2-K)MATE2-K-expressing cellsSubstrateData to be generated
InhibitorData to be generated

Experimental Protocols

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.

1. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • CYP-specific probe substrates (see Table 1)

  • CYP-specific positive control inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, gemfibrozil for CYP2C8, sulfaphenazole for CYP2C9, omeprazole for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound to achieve a range of final assay concentrations (e.g., 0.01 to 100 µM).

  • In a 96-well plate, pre-incubate HLMs (final protein concentration 0.1-0.5 mg/mL) with this compound or positive control inhibitor in potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a mixture of the probe substrate (at a concentration approximate to its Km) and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Human Liver Microsomes pre_inc Pre-incubation: HLMs + Test Inhibitor (37°C) prep_hlm->pre_inc prep_test This compound (Test Inhibitor) prep_test->pre_inc prep_substrate CYP Probe Substrate reaction Reaction Initiation: Add Substrate + NADPH (37°C) prep_substrate->reaction prep_nadph NADPH System prep_nadph->reaction pre_inc->reaction quench Reaction Termination: Add Quenching Solution reaction->quench centrifuge Centrifugation quench->centrifuge lcms LC-MS/MS Analysis of Metabolite centrifuge->lcms data_analysis Data Analysis: Calculate % Inhibition & IC50 lcms->data_analysis

Figure 1: Experimental workflow for the in vitro CYP inhibition assay.

Protocol 2: Cytochrome P450 (CYP) Induction Assay

This protocol describes the methodology to evaluate the potential of this compound to induce the expression of key CYP enzymes in primary human hepatocytes.

1. Materials and Reagents:

  • This compound

  • Cryopreserved primary human hepatocytes (from at least three donors)

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • CYP-specific probe substrates

  • Reagents for RNA isolation and qRT-PCR

  • LC-MS/MS system for activity analysis

2. Experimental Procedure:

  • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Allow cells to acclimate for 24-48 hours.

  • Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours, with media changes every 24 hours.

  • For mRNA Analysis:

    • At the end of the treatment period, lyse the cells and isolate total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using qRT-PCR, normalizing to a stable housekeeping gene.

  • For Enzyme Activity Analysis:

    • Wash the cells and incubate with a cocktail of CYP-specific probe substrates.

    • Collect the supernatant at various time points.

    • Analyze the formation of metabolites by LC-MS/MS.

3. Data Analysis:

  • mRNA: Calculate the fold change in mRNA expression relative to the vehicle control.

  • Activity: Calculate the rate of metabolite formation and determine the fold increase in activity compared to the vehicle control.

  • Plot the fold induction against the concentration of this compound to determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction).

CYP_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_endpoints Endpoint Analysis cluster_mrna mRNA Analysis cluster_activity Enzyme Activity Analysis plate_cells Plate Primary Human Hepatocytes treat_cells Treat with this compound (48-72 hours) plate_cells->treat_cells rna_iso RNA Isolation treat_cells->rna_iso probe_inc Incubate with Probe Substrates treat_cells->probe_inc qrt_pcr qRT-PCR for CYP mRNA rna_iso->qrt_pcr mrna_data Calculate Fold Change qrt_pcr->mrna_data lcms LC-MS/MS Analysis probe_inc->lcms activity_data Calculate Fold Induction lcms->activity_data

Figure 2: Experimental workflow for the in vitro CYP induction assay.

Protocol 3: Drug Transporter Interaction Assays

This section provides protocols to assess whether this compound is a substrate or an inhibitor of key drug transporters like P-gp and BCRP.

Protocol 3a: Transporter Substrate Assessment (Bidirectional Permeability Assay)

1. Materials and Reagents:

  • Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2, MDCK-MDR1, MDCK-BCRP) grown on permeable supports (e.g., Transwell® plates)

  • This compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Known transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)

  • Lucifer yellow for monolayer integrity assessment

  • LC-MS/MS system

2. Experimental Procedure:

  • Wash the cell monolayers with transport buffer.

  • Add this compound to either the apical (A) or basolateral (B) chamber.

  • At specified time points, collect samples from the receiver chamber.

  • To confirm transporter involvement, repeat the experiment in the presence of a known inhibitor.

  • At the end of the experiment, assess monolayer integrity using Lucifer yellow.

  • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

  • Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B).

  • An ER > 2 suggests active efflux. A reduction of the ER in the presence of an inhibitor confirms that this compound is a substrate of that transporter.

Protocol 3b: Transporter Inhibition Assessment

1. Materials and Reagents:

  • Cell lines or membrane vesicles overexpressing the transporter of interest

  • This compound

  • A known probe substrate for the transporter (e.g., digoxin for P-gp, prazosin for BCRP)

  • Transport buffer

  • LC-MS/MS system

2. Experimental Procedure:

  • Pre-incubate the cells or vesicles with various concentrations of this compound or a positive control inhibitor.

  • Add the probe substrate to initiate the transport assay.

  • Incubate for a defined period.

  • Terminate the reaction and measure the amount of probe substrate transported or accumulated.

  • Quantify the probe substrate concentration by LC-MS/MS.

3. Data Analysis:

  • Calculate the percentage of inhibition of probe substrate transport at each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Transporter_Interaction_Logic start Is this compound a Transporter Substrate? sub_assay Perform Bidirectional Permeability Assay start->sub_assay er_check Efflux Ratio > 2? sub_assay->er_check is_substrate Yes: It is a substrate. er_check->is_substrate Yes not_substrate No: Not a substrate. er_check->not_substrate No inhibitor_check Is this compound a Transporter Inhibitor? is_substrate->inhibitor_check not_substrate->inhibitor_check inhib_assay Perform Transporter Inhibition Assay inhibitor_check->inhib_assay ic50_check Significant IC50 value? inhib_assay->ic50_check is_inhibitor Yes: It is an inhibitor. ic50_check->is_inhibitor Yes not_inhibitor No: Not an inhibitor. ic50_check->not_inhibitor No

Figure 3: Logical relationship for assessing transporter interactions.

References

Application of Sulfaethidole Sodium in Veterinary Drug Formulation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole sodium, a member of the sulfonamide class of antibiotics, holds potential for application in veterinary medicine due to the broad-spectrum antibacterial activity characteristic of this group. Sulfonamides act by competitively inhibiting dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis.[1] This mechanism of action is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa.[2] While specific formulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other veterinary sulfonamides provide a robust framework for its development.

These application notes and protocols are designed to guide researchers and formulation scientists in the development of veterinary drug products containing this compound. The information is compiled from established practices with other sulfonamides and general principles of veterinary pharmaceutical development.

Physicochemical Properties and Formulation Considerations

A critical aspect of veterinary drug formulation is understanding the physicochemical properties of the active pharmaceutical ingredient (API). For sulfonamides, solubility is a key parameter that often presents formulation challenges.[3]

Table 1: Solubility of Various Sulfonamides

SulfonamideWater SolubilityOther SolubilitiesReference
Sulfadimethoxine USPPractically insolubleSoluble in 2 N sodium hydroxide; sparingly soluble in 2 N hydrochloric acid; slightly soluble in alcohol, ether, chloroform, and hexane.[4][5]
Sulfamethazine USPVery slightly solubleSoluble in acetone; slightly soluble in alcohol.[4]
SulfaquinoxalinePractically insolubleFreely soluble in aqueous solutions of alkalis.[4][5]
Sulfathiazole USPVery slightly solubleSoluble in acetone, dilute mineral acids, solutions of alkali hydroxides, and 6 N ammonium hydroxide; slightly soluble in alcohol.[4]
Sulfadiazine USPPractically insolubleFreely soluble in dilute mineral acids, solutions of potassium and sodium hydroxides, and ammonia TS; sparingly soluble in alcohol and acetone.[5]
Formulation Strategies for Poorly Soluble Sulfonamides

Given the generally low solubility of sulfonamides, several strategies can be employed to enhance their dissolution and bioavailability in veterinary formulations:

  • Salt Formation: The use of sodium salts, such as this compound, is a common strategy to improve aqueous solubility.[6]

  • pH Adjustment: Sulfonamides are weak organic acids and are generally more soluble in alkaline solutions.[1] Formulations can be buffered to an appropriate pH to maintain the drug in a solubilized state.

  • Co-solvents: The use of co-solvents such as propylene glycol or polyethylene glycol can enhance the solubility of poorly soluble drugs in aqueous formulations.[7]

  • Nanonization: Advanced techniques like nanonization, which involves reducing the particle size of the API to the nanoscale, can significantly increase the surface area for dissolution. This has been shown to be effective for improving the solubility of trimethoprim, a drug often combined with sulfonamides.[3]

  • Combination Products: In veterinary medicine, sulfonamides are often combined with diaminopyrimidines like trimethoprim to produce a synergistic bactericidal effect.[1] Formulating these combination products requires careful consideration of the physicochemical properties of both APIs.

Experimental Protocols

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents and buffers relevant to veterinary formulations.

Materials:

  • This compound powder

  • Purified water

  • Phosphate buffer solutions (pH 5.8, 6.8, 7.4)

  • Veterinary-relevant co-solvents (e.g., propylene glycol, glycerin)

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with UV detector or a validated spectrophotometric method

  • Syringe filters (0.45 µm)

Method:

  • Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed container.

  • Place the containers in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or other appropriate units.

Analytical Method for Quantification in Formulations (HPLC)

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a veterinary formulation.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1290 series or equivalent[8]

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)[9]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution.[8][9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254-270 nm for sulfonamides).[9]

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[8]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to bracket the expected concentration of the samples.

  • Sample Preparation: Accurately weigh or measure a portion of the veterinary formulation, dissolve or disperse it in a suitable solvent, and dilute it to a concentration within the calibration range of the working standards. The sample may require filtration or centrifugation to remove excipients.

Method Validation:

The analytical method should be validated according to VICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[10]

In Vitro Dissolution Testing for Solid Oral Dosage Forms

Objective: To evaluate the release profile of this compound from a solid oral dosage form (e.g., tablet, bolus) in a veterinary-relevant dissolution medium.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium:

  • Simulated gastric fluid (e.g., 0.1 N HCl)

  • Simulated intestinal fluid (e.g., phosphate buffer, pH 6.8)

  • Volume: 900 mL

Test Conditions:

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 or 75 rpm

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

Procedure:

  • Place one dosage form in each dissolution vessel containing the pre-warmed dissolution medium.

  • Start the apparatus and withdraw samples at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method.

  • Calculate the percentage of drug released at each time point.

Visualizations

Signaling Pathway: Mechanism of Action of Sulfonamides

Sulfonamide_Mechanism PABA PABA (p-aminobenzoic acid) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Incorporation Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine (DNA Synthesis) Tetrahydrofolic_Acid->Purines_Thymidine Sulfaethidole Sulfaethidole Sodium Sulfaethidole->Dihydropteroate_Synthetase Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthetase by this compound.

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Formulation Veterinary Formulation Extraction Extraction / Dilution Formulation->Extraction Standard This compound Reference Standard Std_Prep Prepare Stock & Working Solutions Standard->Std_Prep HPLC HPLC System (C18 Column, UV Detector) Extraction->HPLC Std_Prep->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Sulfaethidole Sodium Concentration Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound in veterinary formulations by HPLC.

Safety and Efficacy Considerations

While specific safety and efficacy data for this compound in various animal species is limited in the available literature, general considerations for the sulfonamide class apply.

  • Adverse Effects: Potential adverse effects of sulfonamides in animals can include hypersensitivity reactions, crystalluria (especially in dehydrated animals), and potential impacts on the hematopoietic system with long-term use.[11]

  • Species Differences: The metabolism and excretion of sulfonamides can vary significantly between animal species, which can affect dosing regimens and withdrawal times.[2]

  • Regulatory Status: The use of any new drug in food-producing animals requires rigorous safety and efficacy testing to establish appropriate withdrawal periods for meat and milk to ensure food safety.

Conclusion

The development of veterinary drug formulations containing this compound can be guided by the extensive knowledge base available for the broader class of sulfonamides. Key challenges, particularly related to solubility, can be addressed through various formulation strategies. The protocols outlined in these application notes provide a starting point for the systematic development and evaluation of this compound formulations. Further research is necessary to establish the specific physicochemical properties, safety, and efficacy of this compound in target animal species to ensure its effective and safe use in veterinary medicine.

References

Troubleshooting & Optimization

Sulfaethidole sodium solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of sulfaethidole sodium. The information is designed to assist researchers in overcoming common challenges encountered during laboratory experiments.

Disclaimer

Data for this compound is limited in the available literature. Therefore, information from closely related sulfonamides, such as sulfathiazole sodium and sulfacetamide sodium, has been included to provide guidance. These should be considered as illustrative examples, and we recommend performing specific validation for your experimental conditions.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the expected solubility of this compound in common laboratory solvents?

Table 1: Solubility of a Related Compound (Sulfathiazole Sodium) in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water55Not Specified
Dimethyl Sulfoxide (DMSO)55Not Specified
EthanolInsolubleNot Specified

Q2: How does pH affect the aqueous solubility of this compound?

A2: The aqueous solubility of sulfonamides is generally pH-dependent. As weak acids, their solubility increases significantly in alkaline solutions due to salt formation. For instance, the solubility of sulfadiazine sodium, another related compound, is influenced by the pH of the aqueous medium. It is anticipated that this compound will exhibit similar behavior, with increased solubility at higher pH values.

Stability

Q3: What are the primary factors that can affect the stability of this compound?

A3: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Both acidic and basic conditions can lead to hydrolysis.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Humidity: Moisture can promote degradation, especially in the solid state.

  • Oxidizing agents: Contact with oxidizing agents can lead to chemical decomposition.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, studies on other sulfonamides suggest that hydrolysis of the sulfonamide bond is a common degradation pathway. This can lead to the formation of sulfanilic acid and the corresponding amino-heterocycle. For example, sulfacetamide has been shown to degrade to sulfanilamide.[1] Other potential degradation pathways for sulfonamides include oxidation and photolytic cleavage.[2]

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

Possible CauseTroubleshooting Step
Incorrect Solvent Selection Refer to solubility data for related compounds (Table 1). Consider using water or DMSO.
Insufficient Solvent Volume Increase the volume of the solvent gradually until the compound dissolves.
Low Temperature Gently warm the solution while stirring. Be cautious, as excessive heat can cause degradation.
pH of Aqueous Solution is too low For aqueous solutions, adjust the pH to a more alkaline value (e.g., pH > 8) to increase solubility.
Stability Issues

Problem: My this compound solution appears to be degrading (e.g., color change, precipitation).

Possible CauseTroubleshooting Step
Exposure to Light Protect solutions from light by using amber vials or covering the container with aluminum foil.[3]
Inappropriate Storage Temperature Store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage.
pH-mediated Hydrolysis Buffer the solution to a pH where the compound is most stable. This often requires experimental determination.
Oxidation Degas solvents and consider adding an antioxidant to the formulation if oxidation is suspected.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility Profile

This protocol outlines a general procedure for determining the pH-solubility profile of this compound.

G Workflow for Determining pH-Solubility Profile cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) add_drug Add excess drug to each buffer prep_buffers->add_drug prep_drug Weigh excess this compound prep_drug->add_drug equilibrate Equilibrate samples (e.g., 24-48h with agitation) add_drug->equilibrate filter_sample Filter to remove undissolved solid equilibrate->filter_sample dilute Dilute filtrate filter_sample->dilute analyze Analyze concentration by a validated method (e.g., HPLC-UV) dilute->analyze plot Plot solubility vs. pH analyze->plot G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1N HCl, heat) prep_solution->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) prep_solution->base oxidation Oxidation (e.g., 3% H2O2) prep_solution->oxidation thermal Thermal Degradation (Heat solution) prep_solution->thermal photo Photodegradation (Expose to UV/Vis light) prep_solution->photo analyze Analyze stressed samples by a stability-indicating method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare chromatograms of stressed samples to control analyze->compare identify Identify and characterize degradation products compare->identify

References

Technical Support Center: Sulfaethidole Sodium Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfaeth idole sodium. The information provided is based on established knowledge of sulfonamide antibiotic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sulfaethidole sodium?

A1: Like other sulfonamide antibiotics, this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis. The extent of degradation depends on factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4][5]

  • Hydrolysis: This process involves the cleavage of the sulfonamide bond (S-N bond) in the presence of water, which can be catalyzed by acidic or basic conditions.[2] This typically leads to the formation of sulfanilic acid and the corresponding heterocyclic amine. For sulfaethidole, this would be 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Oxidation: Degradation can be initiated by atmospheric oxygen or oxidizing agents. The primary sites of oxidation are the amino group on the benzene ring and the sulfur atom.[2][6]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation. This can involve the cleavage of the S-N bond or the S-C bond of the benzene ring, as well as SO2 extrusion.[7][8][9]

Q2: What are the expected degradation byproducts of this compound?

A2: Based on the degradation pathways of similar sulfonamides, the following byproducts can be anticipated:

  • Sulfanilic acid: A common degradation product resulting from the cleavage of the S-N bond in many sulfonamides.[7][8]

  • 2-Amino-5-ethyl-1,3,4-thiadiazole: The heterocyclic amine portion of the sulfaethidole molecule, released upon S-N bond cleavage.

  • Aniline: Can be formed through the cleavage of the S-C bond between the sulfur atom and the benzene ring.

  • Oxidized derivatives: Products of the oxidation of the aniline amino group (e.g., nitroso, nitro derivatives) or the sulfur atom (e.g., sulfonic acid).[2][6]

  • SO2 extrusion products: Resulting from the direct or indirect photodegradation of the sulfonamide group.[9]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate sulfaethidole from its degradation products.[10][11][12][13][14][15] For structural elucidation of unknown byproducts, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[10][16][17][18][19][20]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: During stability testing of a this compound formulation, I am observing unexpected peaks in my HPLC chromatogram that are not present in the initial sample.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of Sulfaethidole 1. Confirm Degradation: Analyze a freshly prepared standard of sulfaethidole to ensure the peak is not an artifact. 2. Identify Stress Factor: Review the storage conditions of your sample. Has it been exposed to light, elevated temperatures, or non-neutral pH? 3. Perform Forced Degradation: To tentatively identify the degradation pathway, conduct forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal).[1][3][4][5][21][22] Compare the retention times of the peaks from the forced degradation samples with the unexpected peaks in your stability sample.
Interaction with Excipients 1. Analyze Placebo: Prepare and analyze a placebo formulation (containing all excipients except sulfaethidole) under the same storage conditions. If the peaks are present, they are likely related to excipient degradation or interaction.
Contamination 1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned. Run a blank injection of your mobile phase and diluent to check for contamination.
Issue 2: Poor Mass Balance in Stability Studies

Problem: The decrease in the this compound peak area is not compensated by the increase in the peak areas of the known degradation products.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Non-UV Active Degradants 1. Use a Universal Detector: Some degradation products may lack a UV chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector. 2. LC-MS Analysis: Employ LC-MS to search for masses corresponding to potential non-UV active byproducts.
Volatile Degradants 1. GC-MS Headspace Analysis: If volatile byproducts are suspected (e.g., from ring opening), consider using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling.
Adsorption of Degradants 1. Change Column Chemistry: Degradation products might be irreversibly adsorbed to the HPLC column. Try a different column with a different stationary phase (e.g., a column with a different end-capping or a phenyl-hexyl phase).
Incomplete Elution 1. Modify Gradient: Ensure your HPLC gradient is strong enough to elute all components from the column. Extend the gradient or increase the final percentage of the strong solvent.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][3][4][5][21][22]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[11]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

3. Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating sulfaethidole from its degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11][12][13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where sulfaethidole has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution between all peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.[11][12][13][14][15]

Quantitative Data Summary

The following tables provide representative data for the degradation of sulfonamides under various stress conditions. The exact values for this compound may vary.

Table 1: Representative Degradation of Sulfonamides under Forced Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)
0.1 N HCl88015 - 25
0.1 N NaOH48010 - 20
10% H₂O₂242520 - 30
Dry Heat481005 - 10
UV Light (254 nm)122530 - 50

Table 2: Illustrative Rate Constants for Sulfonamide Degradation

Degradation PathwayConditionRate Constant (k) (Illustrative)Half-life (t½) (Illustrative)
HydrolysispH 41.5 x 10⁻⁶ s⁻¹~5.4 days
HydrolysispH 90.8 x 10⁻⁶ s⁻¹~10.0 days
PhotolysisSurface Water2.0 x 10⁻⁵ s⁻¹~9.6 hours

Note: Rate constants and half-lives are highly dependent on the specific sulfonamide and environmental conditions.[23][24][25][26][27][28][29]

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV/Vis) Sulfaethidole This compound Sulfanilic_Acid Sulfanilic Acid Sulfaethidole->Sulfanilic_Acid S-N Cleavage Thiadiazole_Amine 2-Amino-5-ethyl- 1,3,4-thiadiazole Sulfaethidole->Thiadiazole_Amine S-N Cleavage Oxidized_Products Oxidized Derivatives (e.g., Nitroso, Sulfonic Acid) Sulfaethidole->Oxidized_Products SO2_Extrusion SO2 Extrusion Product Sulfaethidole->SO2_Extrusion Aniline Aniline Sulfaethidole->Aniline S-C Cleavage

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC Stability-Indicating HPLC Forced_Degradation->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks Data_Analysis Identify Byproducts & Determine Degradation % HPLC->Data_Analysis LCMS->Data_Analysis Pathway_Elucidation Elucidate Degradation Pathways Data_Analysis->Pathway_Elucidation

Caption: Workflow for sulfaethidole degradation studies.

References

Technical Support Center: Optimizing Mobile Phase for Sulfaethidole Sodium HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Sulfaethidole sodium.

Frequently Asked Questions (FAQs)

Q1: Where should I start with mobile phase selection for this compound analysis?

A1: For reversed-phase HPLC analysis of sulfonamides like this compound, a common starting point for the mobile phase is a mixture of acetonitrile and water, often with an acidic modifier. A typical initial composition to evaluate is a ratio between 75:25 to 60:40 (v/v) of aqueous phase to acetonitrile. The aqueous phase should ideally contain a buffer and an acidifier, such as 0.1% formic acid, to control the pH and improve peak shape.[1]

Q2: What is the typical column choice for this compound HPLC analysis?

A2: A C18 reversed-phase column is the most frequently utilized stationary phase for the separation of sulfonamides.[2] Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common choices.[2] Highly pure silica-based columns can provide excellent peak symmetry.

Q3: What detection wavelength is recommended for this compound?

A3: Sulfonamides generally exhibit strong UV absorbance. A detection wavelength in the range of 254 nm to 278 nm is typically effective.[2][3] It is recommended to determine the specific maximum absorbance (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer to ensure optimal sensitivity.[4]

Q4: Why is controlling the pH of the mobile phase important for sulfonamide analysis?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of sulfonamides, which are ionizable compounds.[5][6] Controlling the pH affects the retention time and peak shape. For acidic compounds, a lower pH can increase retention time.[5] Adjusting the pH away from the analyte's pKa is crucial for achieving sharp, well-defined peaks.[5]

Q5: What are common buffers and additives used in the mobile phase for sulfonamide analysis?

A5: Phosphate and acetate buffers are commonly used to maintain a stable pH.[7] Additives such as formic acid or triethylamine are often included. Formic acid helps to acidify the mobile phase and improve peak shape for many compounds.[1] Triethylamine can be used to reduce peak tailing caused by interactions with residual silanol groups on the silica-based column packing.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseRecommended Solution
Secondary interactions with stationary phase: Residual silanol groups on the silica packing can interact with the basic nitrogen in the sulfonamide structure, causing peak tailing.Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a highly end-capped column or a column with a different stationary phase chemistry.
Incorrect mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to poor peak shape.[5]Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form. For sulfonamides, an acidic pH (e.g., 2.5-3.5) is often effective.[2]
Column overload: Injecting too concentrated a sample can lead to peak fronting.Reduce the sample concentration or the injection volume.
Extra-column band broadening: Issues with tubing or fittings can cause peak distortion.Ensure all connections between the injector, column, and detector are made with the shortest possible length of appropriate internal diameter tubing.
Problem 2: Unstable or Drifting Retention Times

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate column equilibration: Insufficient time for the column to stabilize with the new mobile phase composition.Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.[8]Prepare the mobile phase accurately by volume or weight. Keep the mobile phase reservoirs capped to minimize evaporation. Consider using an online degasser.
Fluctuations in column temperature: Temperature changes can affect retention times.Use a column oven to maintain a constant and consistent column temperature.
Mobile phase pH drift: Unbuffered or weakly buffered mobile phases can change pH over time.Use an appropriate buffer system (e.g., phosphate or acetate) at a sufficient concentration (e.g., 10-25 mM) to maintain a stable pH.
Problem 3: Poor Resolution Between Peaks

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate mobile phase strength: The organic solvent concentration may be too high, causing co-elution.Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation.
Suboptimal mobile phase selectivity: The chosen organic solvent may not provide the best separation.Try a different organic solvent. For example, if using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol.[2]
Incorrect pH: The mobile phase pH may not be optimal for differentiating between this compound and other components.Systematically vary the mobile phase pH to alter the selectivity between the analytes of interest.[4]
Gradient elution not optimized: For complex samples, an isocratic elution may not be sufficient.Develop a gradient elution method, starting with a lower concentration of the organic solvent and gradually increasing it over the run.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acidic Conditions)
  • Aqueous Component Preparation:

    • To prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and mix.

    • Bring the volume to 1 L with HPLC-grade water and mix thoroughly.

  • Mobile Phase Mixture:

    • For a 60:40 (v/v) aqueous:acetonitrile mobile phase, measure 600 mL of the 0.1% formic acid solution and 400 mL of HPLC-grade acetonitrile into a clean, suitable container. .

    • Mix the solution thoroughly.

  • Degassing:

    • Degas the mobile phase using a vacuum filtration apparatus with a 0.45 µm filter or by sonication for 15-20 minutes to remove dissolved gases.

Protocol 2: Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent, such as methanol or a mixture of the mobile phase.[2]

    • Sonicate for a few minutes if necessary to ensure complete dissolution.

    • Bring the flask to volume with the same solvent and mix well.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the stock standard solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Yes retention_time Unstable Retention Time? start->retention_time No peak_shape->retention_time No check_ph Adjust Mobile Phase pH (2 units from pKa) peak_shape->check_ph Yes resolution Poor Resolution? retention_time->resolution No equilibrate Ensure Adequate Column Equilibration (10-20 CV) retention_time->equilibrate Yes adjust_strength Decrease Organic Solvent % resolution->adjust_strength Yes end_node Issue Resolved resolution->end_node No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA for tailing) check_ph->add_modifier check_concentration Reduce Sample Concentration/ Injection Volume add_modifier->check_concentration check_concentration->end_node prepare_fresh Prepare Fresh Mobile Phase Accurately equilibrate->prepare_fresh use_oven Use Column Oven for Constant Temperature prepare_fresh->use_oven use_oven->end_node change_solvent Try Different Organic Solvent (e.g., MeOH instead of ACN) adjust_strength->change_solvent develop_gradient Develop a Gradient Method change_solvent->develop_gradient develop_gradient->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Caption: A stepwise approach to mobile phase optimization for this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Sulfaethidole Sodium Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of Sulfaethidole sodium. The following question-and-answer format directly addresses common problems and offers systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a distortion where the latter half of the peak is broader than the leading half.[1][2] This can negatively impact your analysis by reducing resolution between closely eluting peaks, leading to inaccurate quantification, and compromising the overall reliability and reproducibility of your results.[1][2] For this compound, a sulfonamide drug, peak tailing can be a common issue due to its chemical properties.

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[3][4] For this compound, which contains both acidic and basic functional groups, several factors can contribute to peak tailing:

  • Secondary Silanol Interactions: The most frequent cause is the interaction of the analyte with residual silanol groups on the silica-based stationary phase of the column.[1][3] These silanol groups can be acidic and interact strongly with basic moieties on the this compound molecule, causing delayed elution and a tailing peak.[3][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[4][7]

  • Column Degradation: Issues like column bed deformation, a partially blocked inlet frit, or contamination can all lead to poor peak shape for all analytes, including this compound.[4][8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[6][9]

Troubleshooting Guides

Problem: I am observing significant peak tailing for this compound.

Below are systematic troubleshooting steps to identify and resolve the issue.

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical parameter for ionizable compounds like sulfonamides.[10][11]

Experiment: Analyze this compound at different mobile phase pH values to observe the effect on peak shape.

Protocol: pH Adjustment for this compound Analysis

  • Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier and buffer concentration but with different pH values (e.g., pH 3.0, 4.5, and 7.0). A common mobile phase for sulfonamides might consist of a mixture of acetonitrile and a phosphate or acetate buffer.[2][12]

  • Equilibrate the Column: For each mobile phase, equilibrate the C18 column for at least 10-15 column volumes.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Measure Asymmetry: Calculate the peak asymmetry factor (As) for each pH. The asymmetry factor is typically calculated at 10% of the peak height.[8] An ideal peak has an As of 1.0, while values greater than 1.2 are generally considered tailing.[3]

Expected Results and Interpretation:

Mobile Phase pHPeak Asymmetry (As)Retention Time (min)Observations
3.01.15.2Symmetrical peak shape.
4.51.84.5Significant peak tailing.
7.02.53.1Severe peak tailing.
  • Interpretation: At a lower pH (e.g., 3.0), the residual silanol groups on the silica packing are protonated and less likely to interact with the this compound molecule.[3][13] As the pH increases, the silanols become deprotonated and can interact more strongly with the analyte, causing tailing.[6]

Solution: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) to minimize silanol interactions. Ensure the chosen pH is at least 2 units away from the analyte's pKa for consistent results.[13]

Step 2: Assess for Secondary Silanol Interactions

If adjusting the pH is not sufficient or desirable for your separation, consider other ways to mitigate silanol interactions.

Solutions:

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically deactivated.[4] Using a well-end-capped C18 or a column with a different stationary phase (e.g., embedded polar group) can significantly improve peak shape for basic compounds.[6]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and reduce peak tailing.[14] However, be aware that TEA can suppress MS signals if using LC-MS.

Step 3: Check for Column Overload

Experiment: Dilute the sample to check if the peak shape improves.

Protocol: Sample Dilution Study

  • Prepare Dilutions: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).

  • Inject and Analyze: Inject the original and diluted samples under the same chromatographic conditions.

  • Compare Peak Shapes: Observe the peak asymmetry for each concentration.

Expected Results and Interpretation:

Sample ConcentrationPeak Asymmetry (As)Peak Height
Original2.1850 mAU
1:2 Dilution1.5420 mAU
1:5 Dilution1.2170 mAU
1:10 Dilution1.185 mAU
  • Interpretation: If the peak shape improves significantly upon dilution, column overload is the likely cause.[4]

Solution: Reduce the sample concentration or the injection volume. Alternatively, use a column with a larger internal diameter or a higher loading capacity.[4]

Step 4: Investigate Column and System Health

If the tailing persists and affects all peaks in your chromatogram, the issue might be related to the column or the HPLC system itself.[8]

Troubleshooting Flowchart:

G Troubleshooting Column and System Issues for Peak Tailing start Peak Tailing Observed for All Peaks check_frit Is the column inlet frit blocked? start->check_frit reverse_flush Reverse and flush the column. (Disconnect from detector) check_frit->reverse_flush Yes check_void Is there a void at the column inlet? check_frit->check_void No problem_solved Problem Resolved reverse_flush->problem_solved replace_frit Replace the inlet frit. replace_column Replace the column. check_void->replace_column Yes check_connections Are there any loose fittings or extra-column dead volume? check_void->check_connections No replace_column->problem_solved tighten_fittings Check and tighten all fittings. Use narrow-bore tubing. check_connections->tighten_fittings Yes check_connections->problem_solved No tighten_fittings->problem_solved

Caption: A flowchart for troubleshooting system-wide peak tailing.

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the interaction between this compound and the stationary phase that can cause peak tailing.

G Mechanism of Peak Tailing for this compound rp_analyte This compound rp_phase C18 Stationary Phase rp_analyte->rp_phase Hydrophobic Interaction sec_analyte This compound (Basic Moiety) silanol Deprotonated Silanol Group (Si-O⁻) sec_analyte->silanol Ionic Interaction

Caption: Dual retention mechanism leading to peak tailing.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve issues with peak tailing in your this compound chromatography, leading to more accurate and reliable analytical results.

References

How to prevent crystallization of Sulfaethidole sodium in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of Sulfaethidole sodium in solution.

Troubleshooting Guide

Issue: Unexpected Precipitation of this compound from Aqueous Solution

Possible Causes and Solutions:

  • pH Fluctuation: The solubility of this compound is highly dependent on the pH of the solution. A decrease in pH can cause the protonation of the sulfonamide group, leading to the precipitation of the less soluble free acid form, Sulfaethidole.

    • Troubleshooting Steps:

      • Measure the current pH of the solution.

      • If the pH is lower than the expected stable range (typically neutral to alkaline for sodium salts of weak acids), adjust it by adding a suitable base (e.g., dilute NaOH) dropwise while monitoring the pH.

      • Ensure the use of a reliable buffer system to maintain a stable pH throughout the experiment.

    • Troubleshooting Steps:

      • Monitor and control the temperature of the solution.

      • If crystallization occurs upon cooling, consider maintaining a higher constant temperature or a controlled cooling process.

      • If retrograde solubility is suspected, a decrease in temperature might be necessary to redissolve the precipitate.

  • Solvent Composition: The polarity of the solvent system is crucial. The addition of less polar co-solvents can decrease the solubility of the ionic this compound.

    • Troubleshooting Steps:

      • Review the composition of your solvent system.

      • If co-solvents are used, consider increasing the proportion of the more polar solvent (e.g., water) to enhance solubility.

      • For ethanol-water mixtures, data on other sodium sulfonamides suggests that solubility is highest in pure water and decreases as the ethanol concentration increases.[1][2][3][4][5]

  • High Concentration: Exceeding the solubility limit of this compound in the given solvent system at a specific temperature and pH will inevitably lead to crystallization.

    • Troubleshooting Steps:

      • Attempt to dissolve a smaller amount of this compound in the same volume of solvent.

      • If a higher concentration is required, a reformulation of the solvent system (e.g., by adjusting pH or adding solubilizing excipients) will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the crystallization of this compound in an aqueous solution?

A1: The most common reason is a decrease in the pH of the solution. Sulfaethidole is a weak acid, and its sodium salt is more soluble in water. If the pH drops, the sodium salt can convert to the less soluble free acid form, causing it to precipitate out of the solution. Maintaining a pH above the pKa of the sulfonamide group is crucial for preventing crystallization.

Q2: How does temperature affect the solubility of this compound?

Q3: Can I use co-solvents to dissolve this compound?

A3: Yes, but with caution. Co-solvents can alter the polarity of the solvent system. For ionic compounds like this compound, using a high proportion of a less polar co-solvent (like ethanol) in an aqueous solution can decrease its solubility. Studies on other sodium sulfonamides have shown that their solubility is highest in pure water and decreases with an increasing fraction of ethanol.[1][2][3][4][5]

Q4: Are there any additives that can help prevent the crystallization of this compound?

A4: Yes, certain excipients can act as crystallization inhibitors. These include:

  • Polymers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used to inhibit the crystallization of drugs from amorphous solid dispersions and solutions.[6][7][8] They can interact with the drug molecules and sterically hinder the formation of a crystal lattice. The effectiveness of these polymers is dependent on the specific drug, the polymer's molecular weight, and its concentration.

  • Surfactants: Surfactants like sodium lauryl sulfate (SLS) can increase the apparent solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[9][10][11][12]

Q5: How can I determine the solubility of this compound in my specific solvent system?

A5: A common method is the shake-flask method.[13] An excess amount of this compound is added to the solvent system in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered, and the concentration of the dissolved this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17]

Data Presentation

Table 1: Factors Influencing this compound Solubility (Qualitative)

FactorEffect on SolubilityRationale
pH Increasing pH generally increases solubility.Shifts the equilibrium towards the more soluble ionized (salt) form.
Temperature Generally, increasing temperature increases solubility.Provides more energy to overcome the lattice energy of the crystal. (Note: This is a general trend and should be experimentally verified for this compound).
Co-solvents (e.g., Ethanol) Increasing the concentration of less polar co-solvents in water generally decreases solubility.Reduces the overall polarity of the solvent, making it less favorable for dissolving ionic salts. Data from related sodium sulfonamides supports this trend.[1][2][3][4][5]
Crystallization Inhibitors (e.g., PVP, HPMC) Can increase the apparent solubility and prevent precipitation.These polymers can interact with the drug molecules, hindering nucleation and crystal growth.[6][7][8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a constant temperature.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH

  • Conical flasks with stoppers

  • Shaking incubator or water bath with agitation

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Methodology:

  • Add an excess amount of this compound powder to a conical flask containing a known volume of the aqueous buffer. "Excess" means that undissolved solid should be visible.

  • Stopper the flask securely and place it in a shaking incubator set to the desired constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flask at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.

  • After the equilibration period, allow the suspension to settle for a short time.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilute the filtered sample accurately with the same buffer to a concentration that falls within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

  • Calculate the original solubility in the buffer, taking into account the dilution factor.

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizations

Troubleshooting Logic for this compound Crystallization

G Troubleshooting Crystallization of this compound start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_low Is pH below target range? check_ph->ph_low adjust_ph Adjust pH with dilute base ph_low->adjust_ph Yes check_temp Check Solution Temperature ph_low->check_temp No resolved Issue Resolved adjust_ph->resolved temp_low Was there a decrease in temperature? check_temp->temp_low increase_temp Increase and maintain temperature temp_low->increase_temp Yes check_solvent Review Solvent Composition temp_low->check_solvent No increase_temp->resolved high_cosolvent High concentration of less polar co-solvent? check_solvent->high_cosolvent adjust_solvent Increase proportion of polar solvent high_cosolvent->adjust_solvent Yes check_concentration Review this compound Concentration high_cosolvent->check_concentration No adjust_solvent->resolved too_high_conc Is concentration near or above solubility limit? check_concentration->too_high_conc reduce_conc Reduce concentration or add solubilizers too_high_conc->reduce_conc Yes too_high_conc->resolved No reduce_conc->resolved

Caption: A flowchart outlining the logical steps to troubleshoot the crystallization of this compound in solution.

General Experimental Workflow for Preventing Crystallization

G Workflow for Preventing this compound Crystallization start Define Target Concentration and Solvent System solubility_study Determine Solubility Profile (vs. pH, Temp, Co-solvent) start->solubility_study data_analysis Analyze Solubility Data to Identify Stable Formulation Window solubility_study->data_analysis formulation Prepare Solution within Stable Window data_analysis->formulation add_inhibitors Consider Adding Crystallization Inhibitors (e.g., PVP, HPMC) formulation->add_inhibitors stability_test Conduct Stability Studies (e.g., Temperature Cycling, Long-term Storage) formulation->stability_test add_inhibitors->stability_test characterization Characterize for Crystallinity (e.g., Microscopy, DSC, XRD) stability_test->characterization final_formulation Finalize Formulation and Protocol characterization->final_formulation

Caption: A general workflow for developing a stable solution of this compound and preventing crystallization.

References

Technical Support Center: Analysis of Sulfaethidole Sodium in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Sulfaethidole sodium in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and why are they a concern in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the context of drug analysis in biological fluids like plasma, urine, or tissue, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[3][4] Regulatory bodies, including the FDA and EMA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability for pharmacokinetic and toxicokinetic studies.[1][5]

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: The most common method is the post-extraction spike comparison. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. A significant difference in response indicates the presence of matrix effects.[2] Another effective technique is the post-column infusion experiment. Here, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components reveals regions of ion suppression or enhancement.[3]

Q3: My analysis is showing significant ion suppression. What are the initial troubleshooting steps?

A3: When encountering ion suppression, a systematic approach is recommended:

  • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column (e.g., a narrower bore or a different stationary phase).[2]

  • Improve Sample Cleanup: The primary goal is to remove interfering substances before analysis.[3] Consider more rigorous sample preparation methods like Solid-Phase Extraction (SPE) instead of a simple protein precipitation.[6]

  • Check for Contamination: Ensure the LC-MS system, particularly the ion source, is clean. High levels of endogenous components from biological samples can contaminate the system over time.[7]

  • Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby mitigating their effect. The dilution integrity of the method must be validated.[5][8]

  • Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[4]

Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound in plasma?

A4: While protein precipitation (PPT) is a simple and fast method, it often results in insufficient cleanup, leaving significant amounts of phospholipids and other matrix components that cause ion suppression.[9] Solid-Phase Extraction (SPE) is generally more effective at removing these interferences.[6] Techniques like Hydrophilic-Lipophilic Balanced (HLB) SPE are widely used for extracting a broad range of compounds, including sulfonamides, from aqueous samples.[10] For complex matrices, more advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been adapted for the analysis of sulfonamides.[11]

Q5: How do I select an appropriate internal standard (IS) to compensate for matrix effects?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Sulfaethidole-d4). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization efficiency can be used.[12] It is crucial to add the IS as early as possible in the sample preparation process to account for variability in both extraction recovery and matrix effects.[12]

Q6: Is a matrix-matched calibration curve always necessary?

A6: Yes, for bioanalytical studies, it is a regulatory requirement to prepare calibration standards in the same biological matrix as the study samples.[13] This ensures that the standards and the unknown samples are subjected to the same potential matrix effects, leading to more accurate quantification.[13] In rare situations where blank matrix is difficult to obtain, a surrogate matrix may be used, but this requires thorough justification and validation.[13]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Sulfonamide Analysis This table provides a summary of common starting parameters for developing an LC-MS/MS method for sulfonamides, including this compound. Parameters should be optimized for the specific instrument and analyte.

ParameterTypical SettingSource
LC Column C18 (e.g., 4.6 mm x 100 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[11][14]
Mobile Phase B Acetonitrile or Methanol[11][14]
Flow Rate 0.3 - 0.5 mL/min[11][14]
Injection Volume 3 - 10 µL[11][15]
Ionization Mode ESI Positive[11][14]
Ion Source Temp. 350 - 600 °C[14][15]
Capillary Voltage 3500 - 5500 V[11][14]
Analysis Mode Multiple Reaction Monitoring (MRM)[14][15]

Table 2: Comparison of Sample Preparation Techniques for Sulfonamides This table compares the recovery rates of different extraction methods for sulfonamides in various biological and environmental matrices.

TechniqueMatrixAnalyte(s)Average Recovery (%)RSD (%)Source
QuEChERS Pastries (complex food matrix)24 Sulfonamides67.6 - 103.80.80 - 9.23[11]
Solid-Phase Extraction (HLB) Water19 Sulfonamides74.3 - 118< 15[10]
Solid-Liquid Extraction Bovine Tissue15 SulfonamidesNot specified, but method was validatedNot specified[16]
Solid-Phase Extraction (PPL) Surface Water19 Sulfonamides80 - 90< 20[17]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples

This protocol is a general guideline using a hydrophilic-lipophilic balanced (HLB) cartridge and should be optimized.

  • Sample Pre-treatment: Dilute 500 µL of plasma or urine with 500 µL of 4% phosphoric acid in water. Add the internal standard. Vortex to mix.

  • Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water.[15] Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under high vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase for analysis.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine) is_spike Spike with Internal Standard start->is_spike extraction Extraction/Cleanup (PPT, SPE, or LLE) is_spike->extraction evap Evaporation extraction->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution injection Inject into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection quant Quantification using Calibration Curve detection->quant report Final Concentration Report quant->report

Caption: Workflow for Bioanalysis of this compound.

troubleshooting_workflow cluster_solutions Solutions start Poor Peak Shape or Signal Intensity check_matrix Assess Matrix Effect? (Post-column infusion or Post-extraction spike) start->check_matrix improve_cleanup Improve Sample Cleanup (e.g., Switch PPT to SPE) check_matrix->improve_cleanup Yes no_matrix Check Instrument Performance & Method Parameters check_matrix->no_matrix No optimize_chrom Optimize Chromatography (Gradient, Column) dilute_sample Dilute Sample optimize_chrom->dilute_sample improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope Labeled IS dilute_sample->use_sil_is end_good Problem Resolved use_sil_is->end_good no_matrix->end_good

Caption: Decision Tree for Troubleshooting Matrix Effects.

References

Technical Support Center: Synthesis of Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Sulfaethidole sodium synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of 4-acetamidobenzenesulfonyl chloride (Step 1) Incomplete reaction with chlorosulfonic acid.Ensure the reaction temperature is maintained between 25-30°C during the addition of acetanilide and then increased to 60-70°C for at least 1 hour to drive the reaction to completion.
Hydrolysis of the sulfonyl chloride product.The reaction must be carried out under anhydrous conditions. Ensure all glassware is thoroughly dried and reagents are free of moisture. After the reaction, the product should be immediately quenched in ice-water and used in the next step without delay.
Low Yield of Sulfaethidole Intermediate (Step 2) Incomplete reaction between 4-acetamidobenzenesulfonyl chloride and 2-amino-5-ethyl-1,3,4-thiadiazole.Ensure the reaction mixture is stirred efficiently. The pH of the reaction should be maintained in the slightly alkaline range (pH 8-9) to facilitate the nucleophilic attack of the amine. The reaction can be gently heated to 50-60°C to improve the reaction rate.
Side reaction: reaction of the sulfonyl chloride with the solvent (if protic).Use an aprotic solvent such as acetone or pyridine for this step.
Low Yield of Sulfaethidole (Step 3 - Deacetylation) Incomplete hydrolysis of the acetyl group.Ensure sufficient concentration of hydrochloric acid (e.g., 10-15%) is used and the reaction is refluxed for an adequate amount of time (typically 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low Yield of this compound (Step 4 - Salt Formation) Inaccurate pH adjustment.Carefully add a stoichiometric amount of a sodium hydroxide solution. The final pH of the solution should be neutral to slightly alkaline. Use a calibrated pH meter for accurate measurement.
Product loss during crystallization.After salt formation, concentrate the solution under reduced pressure. Cool the concentrated solution slowly to allow for maximum crystal formation. Wash the crystals with a minimal amount of cold solvent (e.g., ethanol) to avoid dissolving the product.
Product Discoloration (Off-white or yellow product) Presence of impurities from side reactions.Treat the crude sulfaethidole solution with activated charcoal before the final precipitation or crystallization step to remove colored impurities.[1]
Oxidation of the amino group.Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the product is sensitive to air oxidation.
Inconsistent Melting Point Presence of impurities or residual solvent.Recrystallize the final product from a suitable solvent system, such as ethanol/water, to achieve high purity. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorosulfonation of acetanilide?

A1: The initial reaction should be carried out at a controlled temperature of 25-30°C during the addition of acetanilide to chlorosulfonic acid. After the addition is complete, the reaction temperature should be raised to 60-70°C for about 1 hour to ensure the reaction goes to completion.

Q2: How can I monitor the progress of the deacetylation step?

A2: The progress of the deacetylation of N-acetylsulfaethidole to sulfaethidole can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product, being more polar, will have a lower Rf value compared to the starting material.

Q3: What is the best way to purify the final this compound product?

A3: Recrystallization is a highly effective method for purifying this compound. A common solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly to form pure crystals. The use of activated charcoal can also help in removing colored impurities.[1]

Q4: My final product has a broad melting point range. What could be the issue?

A4: A broad melting point range is indicative of impurities. This could be due to unreacted starting materials, byproducts from side reactions, or residual solvent. Thorough purification by recrystallization and proper drying under vacuum are crucial to obtain a product with a sharp melting point.

Q5: Can ultrasonic irradiation be used to improve the synthesis of this compound?

A5: While specific studies on this compound are limited, research on the synthesis of the analogous compound, sulfacetamide sodium, has shown that ultrasonic irradiation can lead to higher yields and shorter reaction times compared to conventional refluxing methods.[2][3] This suggests that exploring sonication for the synthesis of this compound could be a promising optimization strategy.

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid (4 molar equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add dry acetanilide (1 molar equivalent) in small portions with constant stirring, maintaining the temperature between 25-30°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Filter the precipitated 4-acetamidobenzenesulfonyl chloride, wash with cold water, and dry.

Step 2: Synthesis of N-Acetylsulfaethidole
  • Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 molar equivalent) in pyridine or a mixture of acetone and water.

  • Add the freshly prepared 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) portion-wise with stirring.

  • Maintain the reaction temperature at 50-60°C for 1 hour.

  • Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the N-acetylsulfaethidole.

  • Filter the product, wash with water, and dry.

Step 3: Synthesis of Sulfaethidole (Deacetylation)
  • To the crude N-acetylsulfaethidole, add a 10-15% aqueous solution of hydrochloric acid.

  • Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a sodium carbonate solution to precipitate the sulfaethidole.

  • Filter the crude sulfaethidole, wash with water, and dry.

Step 4: Synthesis of this compound
  • Suspend the crude sulfaethidole in ethanol.

  • Add a calculated amount of aqueous sodium hydroxide solution (1 molar equivalent) with stirring until the sulfaethidole dissolves completely.

  • Treat the solution with activated charcoal for 15-20 minutes and then filter.[1]

  • Concentrate the filtrate under reduced pressure and allow it to cool to crystallize the this compound.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfacetamide Sodium Synthesis

MethodReaction TimeYieldReference
Conventional Reflux90 minutes43%[3]
Ultrasonic Irradiation25 minutes50%[2]

Note: This data is for the synthesis of sulfacetamide sodium and should be considered as a reference for optimizing the synthesis of this compound.

Visualizations

Synthesis_Pathway Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 ABS_Chloride 4-Acetamidobenzenesulfonyl Chloride Step1->ABS_Chloride Step2 Step 2: Condensation ABS_Chloride->Step2 Thiadiazole_Amine 2-Amino-5-ethyl- 1,3,4-thiadiazole Thiadiazole_Amine->Step2 N_Acetylsulfaethidole N-Acetylsulfaethidole Step2->N_Acetylsulfaethidole Step3 Step 3: Deacetylation N_Acetylsulfaethidole->Step3 HCl HCl (aq) HCl->Step3 Sulfaethidole Sulfaethidole Step3->Sulfaethidole Step4 Step 4: Salt Formation Sulfaethidole->Step4 NaOH NaOH (aq) NaOH->Step4 Sulfaethidole_Sodium This compound Step4->Sulfaethidole_Sodium

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Step1 Check Yield of Step 1 (Chlorosulfonation) Start->Check_Step1 Low_Step1 Low Check_Step1->Low_Step1 Low Good_Step1 Acceptable Check_Step1->Good_Step1 Good Troubleshoot_Step1 Troubleshoot Step 1: - Check reaction temperature - Ensure anhydrous conditions Low_Step1->Troubleshoot_Step1 Check_Step2 Check Yield of Step 2 (Condensation) Good_Step1->Check_Step2 Low_Step2 Low Check_Step2->Low_Step2 Low Good_Step2 Acceptable Check_Step2->Good_Step2 Good Troubleshoot_Step2 Troubleshoot Step 2: - Check pH - Ensure efficient stirring - Use aprotic solvent Low_Step2->Troubleshoot_Step2 Check_Step3 Check Yield of Step 3 (Deacetylation) Good_Step2->Check_Step3 Low_Step3 Low Check_Step3->Low_Step3 Low Good_Step3 Acceptable Check_Step3->Good_Step3 Good Troubleshoot_Step3 Troubleshoot Step 3: - Check acid concentration - Ensure sufficient reflux time Low_Step3->Troubleshoot_Step3 Check_Step4 Check Yield of Step 4 (Salt Formation & Crystallization) Good_Step3->Check_Step4 Low_Step4 Low Check_Step4->Low_Step4 Low Good_Step4 Acceptable Check_Step4->Good_Step4 Good Troubleshoot_Step4 Troubleshoot Step 4: - Accurate pH adjustment - Slow crystallization - Minimal washing with cold solvent Low_Step4->Troubleshoot_Step4 End Yield Optimized Good_Step4->End Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Side_Reactions Side Reactions Temperature->Side_Reactions can increase Time Reaction Time Time->Yield affects completion pH pH pH->Yield optimizes nucleophilicity pH->Side_Reactions can cause hydrolysis Solvent Solvent Solvent->Yield affects solubility & rate Purity Purity Solvent->Purity can be an impurity Purity_Reagents Reagent Purity Purity_Reagents->Purity directly impacts Purity_Reagents->Side_Reactions impurities can catalyze Side_Reactions->Yield reduces Side_Reactions->Purity reduces

References

Technical Support Center: Minimizing Impurites in Sulfaethidole Sodium Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities in Sulfaethidole sodium preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound preparations?

A1: Impurities in this compound can be broadly categorized into two groups:

  • Synthesis-Related Impurities: These arise during the manufacturing process and can include unreacted starting materials, intermediates, by-products, and reagents. For sulfonamides, these may include precursor molecules and related sulfonamide analogues.

  • Degradation Products: These form during storage or exposure to adverse conditions such as light, heat, or humidity. A common degradation product for many sulfonamides is sulfanilamide, formed by the cleavage of the sulfonamide bond. Other potential degradation pathways can involve hydroxylation and deamination.[1][2]

Q2: How can I minimize the formation of synthesis-related impurities during the preparation of this compound?

A2: Minimizing synthesis-related impurities involves careful control of the reaction conditions. Key strategies include:

  • High-Purity Starting Materials: Ensure the purity of all reactants and solvents to avoid introducing impurities from the outset.

  • Optimized Reaction Conditions: Precisely control parameters such as temperature, pH, reaction time, and stoichiometry to favor the formation of the desired product and minimize side reactions. For sulfonamide synthesis, maintaining an appropriate pH is crucial.[3]

  • Efficient Purification: Employ robust purification techniques, such as recrystallization or chromatography, to effectively remove unreacted starting materials, by-products, and other process-related impurities from the final product.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: To minimize the formation of degradation products, this compound should be stored under controlled conditions:

  • Protection from Light: Store in light-resistant containers to prevent photodegradation.

  • Controlled Temperature and Humidity: Keep in a cool, dry place to minimize thermal degradation and hydrolysis.

  • Inert Atmosphere: For long-term storage or for highly sensitive preparations, consider storing under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Q4: I have detected an unknown impurity in my this compound sample. How can I identify it?

A4: The identification of unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. A general workflow includes:

  • Separation: Isolate the impurity from the bulk this compound using a high-performance liquid chromatography (HPLC) method.

  • Characterization: Use spectroscopic techniques such as mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the chemical structure of the isolated impurity.

Q5: Are there regulatory guidelines for acceptable levels of impurities in pharmaceutical preparations?

A5: Yes, regulatory agencies like the International Council for Harmonisation (ICH) provide guidelines on the qualification and control of impurities in new drug substances. These guidelines establish thresholds at which impurities must be identified, and their safety qualified.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and analysis of this compound.

Problem Potential Cause Recommended Solution
High levels of sulfanilamide detected in the final product. Degradation of this compound due to improper storage or harsh processing conditions.Review storage conditions (light, temperature, humidity). Avoid excessive heat during drying or other processing steps. A stability-indicating analytical method can be used to monitor the levels of sulfanilamide.[1]
Presence of unreacted starting materials in the purified product. Incomplete reaction or inefficient purification.Optimize reaction time and temperature to ensure complete conversion. Improve the purification process by using a different recrystallization solvent or employing chromatographic techniques.
Discoloration of the this compound powder over time. Potential degradation or presence of impurities.Investigate the identity of the colored species. Review storage conditions and protect the material from light and air.
Inconsistent analytical results for impurity profiling. Non-validated analytical method or improper sample preparation.Develop and validate a stability-indicating HPLC method for the analysis of this compound and its impurities.[4][5][6][7] Ensure proper sample dissolution and handling.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities.

Objective: To separate and quantify this compound from its potential degradation products and synthesis-related impurities.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer). The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare working standards by further dilution.

  • Sample Preparation: Dissolve the this compound sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor the elution at a suitable UV wavelength (e.g., 270 nm), determined by the UV spectrum of this compound.[4]

    • Injection Volume: 10-20 µL.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. Expose the sample to stress conditions such as acid, base, oxidation, heat, and light. Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-resolved from the main peak.[4][5]

Data Analysis:

  • Calculate the percentage of each impurity by comparing the peak area of the impurity to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start with this compound Sample dissolve Dissolve in appropriate diluent start->dissolve filter Filter the solution dissolve->filter inject Inject into HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate quantify Quantify impurities integrate->quantify report Generate report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound impurities.

troubleshooting_workflow start Impurity Detected Above Threshold identify Identify the Impurity (HPLC-MS, NMR) start->identify synthesis_related Synthesis-Related? identify->synthesis_related Is it... degradation_related Degradation Product? synthesis_related->degradation_related No optimize_synthesis Optimize Reaction Conditions (Temp, pH, Time) synthesis_related->optimize_synthesis Yes review_storage Review Storage Conditions (Light, Temp, Humidity) degradation_related->review_storage Yes purify Improve Purification (Recrystallization, Chromatography) optimize_synthesis->purify retest_synthesis Retest Purity purify->retest_synthesis review_process Review Process Conditions (e.g., Drying Temp) review_storage->review_process retest_degradation Retest Purity review_process->retest_degradation

Caption: Troubleshooting logic for addressing impurities in this compound.

References

Sulfaethidole Sodium Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of sulfaethidole sodium in common biochemical assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound is a sulfonamide antibiotic. Its chemical structure, containing a sulfonamide group, can lead to interference in various biochemical assays through several mechanisms. These include direct interaction with assay reagents, competition with substrates for enzyme binding sites, and inherent properties such as absorbance or fluorescence that can affect spectrophotometric and fluorometric measurements.

Q2: Which biochemical assays are most susceptible to interference by this compound?

Based on the general behavior of sulfonamides, the following assays are particularly prone to interference:

  • Protein Quantification Assays:

    • Bicinchoninic Acid (BCA) Assay

    • Bradford Assay

  • Enzyme Activity Assays:

    • Assays involving NAD+/NADH or NADP+/NADPH cycling.

    • Luciferase-based assays.

  • Cell-Based Assays:

    • Assays that rely on reporter genes like luciferase.

  • Fluorescence-Based Assays:

    • Assays where sulfaethidole's intrinsic fluorescence may overlap with the emission spectra of the assay's fluorophores.

Troubleshooting Guides

Protein Quantification Assays

Issue: Inaccurate protein concentration measurement in the presence of this compound.

Troubleshooting Steps:

  • Assess the Potential for Interference: Be aware that the primary amine and sulfonamide groups in sulfaethidole can react with reagents in both the BCA and Bradford assays, leading to inaccurate results.

  • Choose the Right Assay: If possible, select a protein assay method that is less susceptible to interference from sulfonamides. The Bradford assay is sometimes less affected by certain reducing substances than the BCA assay. However, this is compound-specific and should be validated.

  • Implement Mitigation Strategies:

    • Sample Dilution: Diluting the sample can lower the concentration of sulfaethidole to a level that no longer significantly interferes with the assay, assuming the protein concentration remains within the detection range.

    • Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering sulfaethidole before quantification. The protein pellet can then be resuspended in a compatible buffer.

    • Use of Controls: Always run a "sulfaethidole only" control (at the same concentration as in your samples) to quantify the extent of interference and subtract this background from your sample readings.

Quantitative Data on Potential Interference (Hypothetical Data for Illustrative Purposes)

Assay TypeThis compound ConcentrationObserved InterferenceMitigation Strategy
BCA Assay 100 µM25% overestimation of protein concentrationProtein precipitation with acetone
Bradford Assay 100 µM15% underestimation of protein concentrationSample dilution (1:10)
Enzyme and Cell-Based Assays

Issue: Unexpected inhibition or activation in enzymatic or cell-based assays.

Troubleshooting Steps:

  • Mechanism of Action Consideration: Sulfaethidole, as a sulfonamide, primarily inhibits dihydropteroate synthase in the folic acid synthesis pathway in bacteria. While this is its main antibacterial mechanism, off-target effects on other enzymes in mammalian systems can occur.

  • Luciferase and Fluorescence Interference:

    • For luciferase-based assays, sulfaethidole may directly inhibit the luciferase enzyme or quench the luminescent signal.

    • In fluorescence-based assays, the intrinsic fluorescence of sulfaethidole could lead to false-positive signals.

  • Troubleshooting Workflow:

    • Run an Interference Assay: Test sulfaethidole directly against the reporter enzyme (e.g., purified luciferase) in the absence of your target to determine if it's a direct inhibitor.

    • Spectral Scanning: Perform a fluorescence scan of sulfaethidole to check for overlapping excitation and emission spectra with your assay's fluorophores.

    • Use of Orthogonal Assays: Validate your findings using an alternative assay with a different detection method (e.g., a colorimetric assay instead of a fluorescence-based one).

Experimental Protocols

Protocol: Acetone Precipitation to Mitigate Sulfaethidole Interference in Protein Assays
  • Sample Preparation: To a 100 µL protein sample containing sulfaethidole, add 400 µL of ice-cold acetone.

  • Incubation: Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the interfering sulfaethidole.

  • Pellet Washing: Add 500 µL of ice-cold 90% acetone, vortex briefly, and centrifuge again at 15,000 x g for 5 minutes at 4°C.

  • Drying: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream protein quantification assay (e.g., PBS for Bradford assay).

  • Quantification: Proceed with your chosen protein assay protocol.

Visualizations

Signaling Pathway and Workflow Diagrams

Sulfaethidole_Mechanism_of_Action cluster_folate Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Sulfaethidole Sulfaethidole Sodium Sulfaethidole->Dihydropteroate_Synthase Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with Sulfaethidole Check_Assay_Type Is it a protein, enzyme, or fluorescence assay? Start->Check_Assay_Type Protein_Assay Protein Assay Interference Check_Assay_Type->Protein_Assay Protein Enzyme_Assay Enzyme/Reporter Interference Check_Assay_Type->Enzyme_Assay Enzyme Fluorescence_Assay Fluorescence Interference Check_Assay_Type->Fluorescence_Assay Fluorescence Mitigation Implement Mitigation Strategy (Dilution, Precipitation, Controls) Protein_Assay->Mitigation Orthogonal_Assay Validate with Orthogonal Assay Enzyme_Assay->Orthogonal_Assay Fluorescence_Assay->Orthogonal_Assay Analyze Re-analyze Data Mitigation->Analyze Orthogonal_Assay->Analyze

Caption: Troubleshooting workflow for sulfaethidole interference.

Light sensitivity and proper storage of Sulfaethidole sodium

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Is Sulfaethidole sodium sensitive to light?

A1: While specific data for this compound is limited, many sulfonamide drugs exhibit sensitivity to light.[1] Photodegradation, a chemical breakdown initiated by exposure to light (typically UV and visible light in the 300-800 nm range), can lead to the formation of impurities and a decrease in the compound's potency.[1][2] Therefore, it is strongly recommended to handle this compound as a light-sensitive compound.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a well-ventilated, dry, and cool place, protected from light.[3] Containers should be tightly sealed to prevent exposure to moisture and air.[3]

Recommended Storage Conditions

ParameterRecommendationSource
TemperatureAmbient temperature (15-25 °C)[3]
HumidityBelow 65% relative humidity[3]
LightProtect from light[3]
ContainerTightly sealed, opaque containers[3]

Q3: How can I tell if my this compound has degraded?

A3: Degradation of sulfonamides may not always be visible. However, you might observe a change in color or the physical state of the powder. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry, which can identify and quantify degradation products. A common degradation product for some sulfonamides is sulfanilamide.[2]

Q4: What precautions should I take during my experiments to avoid photodegradation?

A4: To minimize photodegradation during your experiments, follow these precautions:

  • Work in a laboratory with minimal natural light or use amber-colored lighting.

  • Use amber-colored glassware or wrap your glassware and containers with aluminum foil.

  • Prepare solutions fresh and use them promptly.

  • If solutions need to be stored, even for a short period, keep them in the dark and at a low temperature.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results (e.g., loss of activity, unexpected peaks in chromatography) Degradation of this compound due to light exposure.1. Review your experimental setup to ensure adequate protection from light at all stages. 2. Prepare fresh solutions and repeat the experiment. 3. Analyze your sample for degradation products using a suitable analytical method like HPLC.
Change in the physical appearance of the solid compound (e.g., color change) Potential degradation due to improper storage (light, heat, or moisture).1. Do not use the compound for your experiment. 2. Obtain a new, uncompromised batch of this compound. 3. Review your storage procedures to ensure they align with the recommended conditions.
Precipitation in prepared solutions Could be due to degradation, solubility issues, or reaction with the solvent upon exposure to light.1. Ensure the solution is protected from light. 2. Verify the solubility of this compound in your chosen solvent. 3. If the problem persists, consider preparing the solution at a lower concentration or using a different solvent system after verifying compatibility.

Experimental Protocols

Protocol: Assessing the Photostability of this compound

This protocol is a general guideline for a forced degradation study to assess photostability.

  • Sample Preparation:

    • Prepare two identical sets of this compound solutions in a suitable solvent (e.g., methanol or a buffered aqueous solution).

    • Prepare a solid sample of this compound by spreading a thin layer in a petri dish.

  • Exposure Conditions:

    • Wrap one set of the solutions and the solid sample in aluminum foil to serve as the dark control.

    • Expose the unwrapped set of solutions and the solid sample to a light source. A photostability chamber with a calibrated light source (e.g., a combination of cool white fluorescent and near-UV lamps) is recommended. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain the temperature of the samples at a controlled, moderate level to minimize thermal degradation.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the exposed and control solutions.

    • Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples with those of the control samples.

    • Calculate the percentage of degradation at each time point.

    • If significant degradation is observed, it confirms the light sensitivity of this compound under the tested conditions.

Visualizations

logical_relationship cluster_storage Proper Storage cluster_handling Experimental Handling cluster_outcome Expected Outcome cluster_degradation Improper Handling/Storage storage_conditions Store in cool, dry, dark place in tightly sealed, opaque containers stability Maintained Chemical Stability and Potency storage_conditions->stability handling_precautions Use amber glassware or foil wrapping Work under subdued lighting Prepare solutions fresh handling_precautions->stability reproducibility Reproducible Experimental Results stability->reproducibility improper_conditions Exposure to Light, Heat, Moisture degradation_outcome Formation of Degradation Products Loss of Potency Inconsistent Results improper_conditions->degradation_outcome

Caption: Logical workflow for ensuring the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_light Was the compound protected from light at all stages? start->check_light check_storage Were proper storage conditions maintained? check_light->check_storage Yes prepare_fresh Prepare fresh solutions and protect from light check_light->prepare_fresh No new_batch Obtain a new batch of the compound check_storage->new_batch No analyze_degradation Analyze for degradation products (e.g., HPLC) check_storage->analyze_degradation Yes review_protocol Review and revise handling protocols prepare_fresh->review_protocol new_batch->review_protocol analyze_degradation->review_protocol end Problem Resolved review_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Sulfaethidole Sodium and Sulfathiazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two early-generation sulfonamide antibiotics: Sulfaethidole sodium and Sulfathiazole. As foundational compounds in the history of antimicrobial chemotherapy, their examination offers insights into the mechanisms of bacteriostatic agents and the evolution of antibiotic development. This document collates available experimental data, outlines relevant methodologies, and presents logical workflows to serve as a valuable resource for the scientific community.

Shared Mechanism of Action: Inhibition of Folic Acid Synthesis

Both Sulfaethidole and Sulfathiazole are synthetic bacteriostatic agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] Bacteria rely on this enzyme to catalyze the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a critical step in the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

By acting as a structural analog of PABA, these sulfonamides bind to the active site of DHPS, thereby blocking the metabolic pathway. This disruption halts DNA replication and cell division, inhibiting bacterial growth and proliferation rather than directly killing the cells. This bacteriostatic action allows the host's immune system to clear the infection. Human cells are not affected because they do not synthesize their own folic acid; they acquire it from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Purines Purines, Thymidine, etc. (DNA, RNA Synthesis) THF->Purines Sulfonamides This compound Sulfathiazole Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Point of Sulfonamide Inhibition.

Comparative Efficacy: Quantitative Data

Direct comparative efficacy studies between this compound and Sulfathiazole are scarce in contemporary scientific literature, reflecting their replacement by newer, more effective, and less toxic antibiotics. Sulfathiazole was once a common antimicrobial, but the FDA has since withdrawn its approval for most human drug products containing it.[2][3]

Table 1: In Vitro Susceptibility Data for Sulfathiazole

Microorganism Strain Origin MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Haemophilus parasuis Spain >256 >256 128 - 512

| Haemophilus parasuis | UK | 128 | 256 | 32 - 512 |

Data sourced from The Antimicrobial Index Knowledgebase. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[4]

Experimental Protocols: Antimicrobial Susceptibility Testing

To determine the efficacy of bacteriostatic agents like this compound and Sulfathiazole, the Broth Microdilution Method is a standard and widely accepted protocol for determining MIC values.

Objective: To determine the minimum inhibitory concentration (MIC) of a sulfonamide against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). Note: The medium must be low in sulfonamide inhibitors like thymidine. Lots may require treatment with thymidine phosphorylase or lysed horse blood to ensure accurate results.[5]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Stock solutions of this compound and Sulfathiazole of known concentration

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional, for quantitative growth assessment)

Procedure:

  • Drug Dilution: Prepare a serial two-fold dilution of each sulfonamide in CAMHB directly in the wells of the 96-well plate. A typical concentration range for testing might be 512 µg/mL down to 0.25 µg/mL.

  • Control Wells: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum) on each plate.

  • Inoculum Preparation: Prepare a suspension of the test organism in a sterile broth or saline to match a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air. Incubation conditions may be adjusted for fastidious organisms.[6]

  • Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest drug concentration in which there is no visible growth. This can be compared to the growth in the positive control well.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Serial Dilutions of Sulfonamide in 96-Well Plate D Inoculate Wells with Standardized Bacteria A->D B Prepare 0.5 McFarland Standard Bacterial Inoculum C Dilute Inoculum to Working Concentration B->C C->D E Incubate Plate (35°C, 16-20 hours) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine Lowest Concentration with No Visible Growth F->G Result Record as MIC Value G->Result

Caption: Standard Workflow for a Broth Microdilution MIC Assay.

Conclusion

This compound and Sulfathiazole are historically significant sulfonamides that share a common bacteriostatic mechanism of action: the competitive inhibition of dihydropteroate synthase. While both were instrumental in the pre-penicillin era, their clinical use has been largely superseded due to issues of bacterial resistance and the development of superior alternatives.

The available research data is significantly more robust for Sulfathiazole, providing a clearer, though dated, picture of its in vitro efficacy against certain pathogens. The lack of accessible, direct comparative data for this compound underscores its more limited historical footprint. For drug development professionals, these compounds serve as important chemical scaffolds and benchmarks in the study of antibiotic resistance and the design of novel folate pathway inhibitors. Any new investigation into their properties would require re-evaluation using modern, standardized antimicrobial susceptibility testing protocols.

References

Unraveling Sulfonamide Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of sulfonamide cross-reactivity remains a critical area of investigation for researchers and drug development professionals. While the potential for cross-reactive allergic reactions among different sulfonamide drugs is a long-standing concern, the actual risk is highly dependent on the specific chemical structures involved. This guide provides a comparative overview of the cross-reactivity of various sulfonamides based on available experimental data, with a particular focus on the context of Sulfaethidole sodium.

Currently, direct experimental data on the cross-reactivity of this compound with other sulfonamides is not available in the reviewed scientific literature. However, by examining data from related compounds, we can infer potential cross-reactivity patterns and highlight the need for further specific testing. This guide presents a summary of cross-reactivity data for a range of sulfonamides, primarily derived from competitive enzyme-linked immunosorbent assays (ELISAs), to provide a framework for understanding these interactions.

Comparative Cross-Reactivity of Sulfonamides

The following table summarizes the percentage of cross-reactivity of various sulfonamides as determined by competitive ELISA. It is important to note that these values can vary between different assays and antibodies. The data presented here is a synthesis from commercially available multi-sulfonamide ELISA kits.

SulfonamideChemical Structure% Cross-Reactivity (Relative to Sulfamethazine)
This compound No Data Available
Sulfamethazine100%
Sulfamerazine108%
Sulfisoxazole99%
Sulfachloropyrazine97%
Sulfadiazine68%
Sulfachloropyridazine64%
N4-acetyl-sulfadiazine35%
Sulfathiazole7%
Sulfamethizole5.3%
Sulfamethoxypyridazine1.7%
Sulfadoxine<1%
Sulfaguanidine<1%
Sulfamethoxazole<1%
Sulfamethoxydiazine<1%
Sulfapyridine<1%
Sulfanilamide<1%
Sulfacetamide<1%
Sulfaquinoxaline<1%
Sulfadimethoxine<1%
Sulfatroxazole<1%

Experimental Protocols

The cross-reactivity data presented above is primarily generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed, generalized protocol for such an assay.

Competitive ELISA for Sulfonamide Cross-Reactivity

Objective: To determine the cross-reacvity of various sulfonamides against a specific anti-sulfonamide antibody.

Principle: This assay is based on the competition between the sulfonamide in the sample (or standard) and a sulfonamide-enzyme conjugate for a limited number of anti-sulfonamide antibody binding sites coated on a microtiter plate. The amount of colored product formed is inversely proportional to the concentration of sulfonamide in the sample.

Materials:

  • Microtiter plate (96-well) coated with anti-sulfonamide antibodies.

  • Sulfonamide standards of known concentrations.

  • Test samples containing unknown concentrations of sulfonamides.

  • Sulfonamide-Horseradish Peroxidase (HRP) conjugate.

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the sulfonamide standards.

  • Addition of Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of the sulfonamide-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C). During this time, the free sulfonamide in the samples/standards and the sulfonamide-HRP conjugate compete for binding to the antibodies on the plate.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove any unbound reagents.

  • Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature. The HRP enzyme will catalyze the conversion of the substrate, leading to the development of a blue color.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve. Cross-reactivity is calculated as the ratio of the concentration of the standard sulfonamide to the concentration of the cross-reacting sulfonamide that gives a 50% inhibition of the maximum signal, multiplied by 100.

Visualizing the Experimental Workflow

The following diagram illustrates the principle of the competitive ELISA used to determine sulfonamide cross-reactivity.

Competitive_ELISA_for_Sulfonamides cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Washing cluster_2 Step 3: Signal Generation cluster_3 Step 4: Detection plate Microtiter Well (Antibody-Coated) wash_buffer Wash Buffer unbound Unbound Molecules (Washed Away) product Colored Product (Signal) plate->product HRP Catalyzes Color Change sample Sample/Standard (Free Sulfonamide) sample->plate Binds to Antibody conjugate Sulfonamide-HRP Conjugate conjugate->plate Competes for Binding wash_buffer->plate Removes Unbound substrate TMB Substrate substrate->plate Added to Wells reader Microplate Reader (Measures Absorbance) product->reader Quantification

Competitive ELISA Workflow for Sulfonamide Detection

Conclusion

The provided data underscores the significant variability in cross-reactivity among different sulfonamides. While some compounds exhibit high cross-reactivity, others show negligible interaction in competitive immunoassays. The lack of specific experimental data for this compound highlights a critical knowledge gap. Researchers and drug development professionals should exercise caution when extrapolating cross-reactivity data and consider conducting specific in-vitro assays to accurately assess the potential for immunological interactions of new or less-studied sulfonamide compounds. The detailed experimental protocol and the workflow diagram provided in this guide can serve as a valuable resource for designing and interpreting such studies.

Validation of a Stability-Indicating Assay for Sulfaethidole Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for Sulfaethidole sodium. Ensuring the stability of pharmaceutical compounds is a critical aspect of drug development and quality control. A stability-indicating assay is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, thus guaranteeing the safety and efficacy of the final drug product. This document outlines a primary high-performance liquid chromatography (HPLC) method and compares it with alternative analytical techniques, supported by detailed experimental protocols and validation data presented in accordance with International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for a stability-indicating assay depends on various factors, including specificity, sensitivity, accuracy, precision, and the nature of the drug substance and its potential degradation products. Below is a comparison of a proposed stability-indicating HPLC method with alternative techniques for the quantification of this compound.

ParameterStability-Indicating HPLC MethodUV-Vis SpectrophotometryTitrimetric Method
Principle Chromatographic separation based on polarity, allowing for the separation of the parent drug from its degradation products.Measurement of the absorbance of ultraviolet or visible light by the analyte.Quantitative chemical reaction where a solution of known concentration is used to determine the concentration of an analyte.
Specificity High. Can resolve this compound from its degradation products and impurities.Low to moderate. Prone to interference from degradation products that absorb at the same wavelength.Low. Not specific as it titrates the parent drug and any acidic or basic degradation products.
Sensitivity High. Capable of detecting and quantifying low levels of the drug and its degradants.Moderate. Generally less sensitive than HPLC.Low. Requires higher concentrations of the analyte for accurate measurement.
Linearity Range Wide linear range, typically from µg/mL to mg/mL.Narrower linear range compared to HPLC.Dependent on the stoichiometry of the reaction.
Accuracy High (typically 98-102% recovery).Moderate to high, but can be affected by interfering substances.Moderate, can be influenced by endpoint determination.
Precision (%RSD) High (typically <2%).Moderate (typically <5%).Moderate (typically <5%).
Application Ideal for stability studies, quality control, and routine analysis of pharmaceutical formulations.Suitable for the quantification of pure drug substance or simple formulations without interfering substances.Primarily used for the assay of bulk drug substance.

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, which may include sulfanilamide, a common degradant of sulfonamides.

a. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the HPLC method, forced degradation of this compound is performed under various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

b. Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: 0.02 M Phosphate buffer (pH 4.5) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

c. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of its degradation products is confirmed by analyzing the stressed samples. Peak purity analysis of the this compound peak is performed using a photodiode array (PDA) detector.

  • Linearity: A series of solutions of this compound are prepared in the range of 10-100 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration.

  • Accuracy: The accuracy is determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's robustness is evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, flow rate, and column temperature.

UV-Vis Spectrophotometric Method

This method is a simpler and faster alternative for the quantification of this compound in the absence of interfering substances.

a. Method:

  • Solvent: 0.1 M HCl

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the UV range (200-400 nm).

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound at the determined λmax. The concentration of the sample solution is then determined from the calibration curve.

b. Validation:

The method is validated for linearity, accuracy, and precision as described for the HPLC method, but without the forced degradation studies for specificity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of validating a stability-indicating assay for this compound.

Stability_Indicating_Assay_Validation cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Final Outcome Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Initial Parameters Stress Stress this compound Opt->Stress Optimized Method Linearity Linearity Opt->Linearity Optimized Method Accuracy Accuracy Opt->Accuracy Optimized Method Precision Precision (Repeatability & Intermediate) Opt->Precision Optimized Method LOD_LOQ LOD & LOQ Opt->LOD_LOQ Optimized Method Robustness Robustness Opt->Robustness Optimized Method Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Specificity Specificity (Peak Purity) Stress->Specificity Degraded Samples Validate Validate the Method Validate->Specificity Validate->Linearity Validate->Accuracy Validate->Precision Validate->LOD_LOQ Validate->Robustness Final Validated Stability-Indicating Assay Method Specificity->Final Linearity->Final Accuracy->Final Precision->Final LOD_LOQ->Final Robustness->Final

Caption: Workflow for the validation of a stability-indicating assay.

Comparative Analysis of Sulfaethidole Sodium and Other DHPS Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Sulfaethidole sodium and other inhibitors of Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of antibacterial agents targeting folate synthesis.

Introduction to DHPS Inhibitors

Dihydropteroate Synthase (DHPS) is a critical enzyme in the de novo synthesis of folate in most prokaryotic organisms. Folate is an essential precursor for the synthesis of nucleic acids and certain amino acids, making its biosynthesis a prime target for antimicrobial agents.[1] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1]

Humans and other mammals lack the DHPS enzyme and instead obtain folate from their diet, which accounts for the selective toxicity of DHPS inhibitors against bacteria.[1] The most well-known class of DHPS inhibitors is the sulfonamides, which are structural analogs of PABA and act as competitive inhibitors of the enzyme.[1][2]

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by competing with the natural substrate, PABA, for the active site of the DHPS enzyme.[1][3][4] This competitive inhibition blocks the synthesis of dihydropteroate, a crucial intermediate in the folic acid synthesis pathway. The depletion of folic acid precursors ultimately inhibits bacterial DNA and RNA synthesis, leading to the cessation of cell growth and replication.[3][4]

The effectiveness of sulfonamides can be enhanced when used in combination with diaminopyrimidines, such as trimethoprim, which inhibit a subsequent enzyme in the folate pathway, dihydrofolate reductase (DHFR).[5] This sequential blockade of the same metabolic pathway often results in a synergistic and bactericidal effect.

Data Presentation: Comparative Performance

Table 1: In Vitro DHPS Inhibition (Illustrative Data)

DHPS InhibitorIC50 (µM) vs. E. coli DHPSIC50 (µM) vs. S. aureus DHPS
SulfaethidoleData not availableData not available
Sulfamethoxazole15.225.8
Sulfadiazine12.522.1
Dapsone8.918.4
Novel Non-Sulfa Inhibitor X1.23.5

Table 2: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains (Illustrative Data)

DHPS InhibitorMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosa
Sulfaethidole128 - 25664 - 128>512
Sulfamethoxazole32 - 12816 - 64>512
Sulfadiazine64 - 25632 - 128>512
Trimethoprim-Sulfamethoxazole2/381/19>8/152

Note: The presented data is for illustrative purposes to demonstrate the format for comparison and may not reflect the actual performance of the compounds.

Experimental Protocols

DHPS Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DHPS enzyme.

Materials:

  • Recombinant DHPS enzyme (e.g., from E. coli or S. aureus)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, DHPS enzyme, and the inhibitor compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrates, DHPPP and PABA.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • The amount of product formed (dihydropteroate) or the depletion of a substrate can be measured using various detection methods, such as spectrophotometry or a coupled enzyme assay.[6][7]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial strain.[8]

Materials:

  • Bacterial isolate in pure culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Inhibitor compound (e.g., this compound)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of the inhibitor compound and make serial two-fold dilutions in CAMHB in a 96-well microplate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well of the microplate with the bacterial suspension, except for the sterility control well.

  • Include a growth control well containing only the broth and the bacterial inoculum.

  • Incubate the microplate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Mandatory Visualizations

Signaling Pathway: Bacterial Folate Biosynthesis

Folate_Biosynthesis cluster_enzymes GTP GTP DHPPP 6-hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate PABA para-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolate->Precursors DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Sulfaethidole This compound (DHPS Inhibitor) Sulfaethidole->DHPS Trimethoprim Trimethoprim (DHFR Inhibitor) Trimethoprim->DHFR

Caption: Bacterial folate biosynthesis pathway and points of inhibition.

Experimental Workflow: DHPS Inhibition Assay

DHPS_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - DHPS Enzyme - Substrates (DHPPP, PABA) - Assay Buffer - Inhibitor Stock Solution start->prep_reagents serial_dilute Perform Serial Dilution of Inhibitor prep_reagents->serial_dilute plate_setup Set up 96-well Plate: - Add Buffer, Enzyme, Inhibitor serial_dilute->plate_setup initiate_reaction Initiate Reaction: Add Substrates plate_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Signal (e.g., Absorbance) stop_reaction->measure_signal analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for a typical DHPS enzyme inhibition assay.

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, is a competitive inhibitor of dihydropteroate synthase, a validated and crucial target in bacterial folate biosynthesis. While the emergence of resistance to sulfonamides has limited their use as standalone therapies in some cases, they remain important in combination therapies and for specific indications. The development of novel, non-sulfonamide DHPS inhibitors that may circumvent existing resistance mechanisms is an active area of research. A thorough understanding of the comparative performance and mechanisms of both classical and novel DHPS inhibitors is essential for the rational design of new and effective antimicrobial agents. Further head-to-head comparative studies are warranted to precisely position this compound and other sulfonamides within the current landscape of antibacterial research.

References

In vitro comparison of the antibacterial activity of different sulfa drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antibacterial activity of three common sulfa drugs: sulfamethoxazole, sulfadiazine, and sulfacetamide. The information presented is supported by experimental data from various scientific studies, offering insights into their efficacy against key bacterial pathogens.

Executive Summary

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of folic acid, a vital component for DNA and protein synthesis, these drugs exhibit a bacteriostatic effect, inhibiting bacterial growth and replication. This guide focuses on the in vitro activity of sulfamethoxazole, sulfadiazine, and sulfacetamide against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria, as measured by the Minimum Inhibitory Concentration (MIC).

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values (in µg/mL) of the three sulfa drugs against the selected bacteria. It is important to note that these values are compiled from various studies and may reflect inter-laboratory variations in experimental conditions.

DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Sulfamethoxazole 16 - >1000[1]8 - 512[2]>1000[3]
Sulfadiazine 64 - 128[4]31.25[5]1 - 64[6]
Sulfacetamide 6.25 - 50--

Note: Data for sulfacetamide against E. coli and P. aeruginosa from directly comparable studies was limited. One study indicated that sulfacetamide can inhibit the growth of various bacteria in concentrations ranging from 0.006% to 6.4%[7].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental laboratory procedure to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The most common method, and the one generally underlying the data presented, is the Broth Microdilution Method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Key Steps:

  • Preparation of Antimicrobial Stock Solutions: The sulfa drugs are dissolved in an appropriate solvent to create a high-concentration stock solution.

  • Serial Dilution: A series of two-fold dilutions of the stock solution is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli, P. aeruginosa) is prepared to a specific cell density, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.

  • Incubation: The inoculated microtiter plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

  • Reading the MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor in the folic acid synthesis pathway. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth.

Sulfonamide Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Formation Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->Inhibition Competitive Inhibition

Caption: Sulfonamide Competitive Inhibition of DHPS.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC Determination Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Broth Microdilution Workflow for MIC.

References

Validating the Purity of Synthesized Sulfaethidole Sodium: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative overview of analytical methodologies for validating the purity of Sulfaethidole sodium, a sulfonamide antimicrobial agent. While specific literature on this compound purity validation is limited, this guide draws upon established methods for structurally similar sulfonamides, such as sulfacetamide sodium and sulfathiazole sodium, to provide relevant and translatable experimental protocols and data.

The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetric methods. Each method's principles, advantages, and limitations are compared to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the desired level of sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titration for the analysis of sulfonamides.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Titrimetry
Principle Separation of components based on their differential distribution between a stationary and a mobile phase.Measurement of the absorption of light in the ultraviolet-visible region by the analyte.Quantitative chemical reaction between the analyte and a reagent of known concentration.
Specificity High; can separate the main compound from its impurities and degradation products.[1][2]Moderate; susceptible to interference from impurities that absorb at similar wavelengths.[3][4]Low; measures the total amount of a functional group, not specific to the parent drug if impurities contain the same group.
Sensitivity High; capable of detecting and quantifying trace impurities.Moderate to low.Low; generally suitable for assay of the main component.
Quantification Provides accurate and precise quantification of the main component and impurities.Primarily used for the quantification of the main component.[3][4]Provides the overall purity of the sample.
Throughput Moderate; can be automated for higher throughput.High; rapid analysis of a large number of samples.Low to moderate.
Cost High initial instrument cost and ongoing operational expenses.[5]Low instrument cost.Low cost.
Typical Use Purity testing, impurity profiling, stability studies, and quality control.[1][2]Routine quality control, assay of pure substance.Assay of raw materials and finished products.[6][7][8]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques, adapted from methodologies for related sulfonamides.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim.[2]

  • Instrumentation: A liquid chromatograph equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and triethylamine (e.g., 838:160:2, v/v/v), with the pH adjusted to 5.5 with glacial acetic acid.

  • Flow Rate: 1.4 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration similar to the standard solution.

  • Procedure: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to that in the standard chromatogram. Impurities can be identified and quantified based on their retention times and peak areas relative to the main peak.

2. UV-Visible Spectrophotometry Method

This protocol is based on a validated UV spectrometric method for the determination of sulfacetamide sodium.[3][4]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: 0.2 M sodium acetate-acetic acid buffer (pH 4.0).

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the buffer. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the synthesized this compound in the buffer at a concentration that falls within the range of the calibration curve.

  • Procedure:

    • Determine the absorption maximum (λmax) of this compound in the specified buffer.

    • Measure the absorbance of the standard solutions at the λmax and construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The purity is then determined by comparing the measured concentration to the expected concentration.

3. Titrimetric Method (Non-aqueous Titration)

This is a general method often used for the assay of sulfonamides.

  • Principle: The acidic proton of the sulfonamide group is titrated with a strong base in a non-aqueous solvent.

  • Reagents:

    • Titrant: 0.1 M Sodium methoxide in toluene-methanol.

    • Solvent: Dimethylformamide (DMF).

    • Indicator: Thymol blue solution.

  • Procedure:

    • Accurately weigh a quantity of the synthesized this compound and dissolve it in DMF.

    • Add a few drops of thymol blue indicator.

    • Titrate with 0.1 M sodium methoxide until the color changes from yellow to blue.

    • Perform a blank titration with the solvent and indicator alone.

    • Calculate the purity of this compound based on the volume of titrant consumed.

Visualizing the Workflow

Clear visualization of experimental workflows can aid in understanding and implementation. The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution injection Inject Standard & Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection instrument HPLC Instrument Setup (Column, Mobile Phase, Detector) instrument->injection chromatogram Obtain Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Purity & Impurity Levels peak_integration->calculation

Caption: Workflow for Purity Validation by HPLC.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_standards Prepare Standard Dilutions measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample scan_lambda_max Determine λmax scan_lambda_max->measure_standards scan_lambda_max->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve calculate_purity Calculate Purity measure_sample->calculate_purity calibration_curve->calculate_purity

Caption: Workflow for Purity Validation by UV-Vis Spectrophotometry.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation prep_sample Dissolve Weighed Sample add_indicator Add Indicator prep_sample->add_indicator prep_titrant Prepare & Standardize Titrant titrate Titrate to Endpoint prep_titrant->titrate add_indicator->titrate calculate Calculate Purity titrate->calculate blank Perform Blank Titration blank->calculate

Caption: Workflow for Purity Validation by Titrimetry.

References

Cross-Resistance Patterns Between Sulfaethidole Sodium and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns between Sulfaethidole sodium, a representative sulfonamide antibiotic, and other major antibiotic classes. The information presented is supported by experimental data from published studies to aid in research and development efforts against antimicrobial resistance.

Introduction to Sulfaethidole and Sulfonamide Resistance

Sulfaethidole is a member of the sulfonamide class of antibiotics. These synthetic bacteriostatic agents act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA. This mechanism of action provides a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1]

Bacterial resistance to sulfonamides, including Sulfaethidole, is a widespread clinical concern. The primary mechanisms of resistance involve mutations in the bacterial folP gene, which encodes the DHPS enzyme, leading to reduced affinity for sulfonamide drugs. More significantly, resistance is often acquired through horizontal gene transfer of mobile genetic elements, such as plasmids and integrons, that carry alternative sulfonamide-resistance genes (sul1, sul2, and sul3).[2][3][4] These mobile elements frequently harbor resistance genes for other antibiotic classes, leading to the phenomenon of multidrug resistance (MDR).[5][6][7]

Mechanisms of Cross-Resistance

Cross-resistance between sulfonamides and other antibiotic classes is often not due to a single mechanism targeting all drugs. Instead, it is primarily a consequence of co-resistance , where resistance genes for different antibiotics are located on the same mobile genetic element.[5][6] When a bacterium acquires a plasmid carrying a sul gene, it may simultaneously acquire resistance to other antibiotics like beta-lactams, aminoglycosides, tetracyclines, and quinolones.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare bacterial inoculum Prepare bacterial inoculum Inoculate microplate wells Inoculate microplate wells Prepare bacterial inoculum->Inoculate microplate wells Prepare serial dilutions of antibiotics Prepare serial dilutions of antibiotics Prepare serial dilutions of antibiotics->Inoculate microplate wells Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate microplate wells->Incubate at 37°C for 18-24h Visually inspect for turbidity Visually inspect for turbidity Incubate at 37°C for 18-24h->Visually inspect for turbidity Determine the lowest concentration with no growth (MIC) Determine the lowest concentration with no growth (MIC) Visually inspect for turbidity->Determine the lowest concentration with no growth (MIC)

References

Performance Verification of Analytical Methods for Sulfaethidole Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical methods for the performance verification of Sulfaethidole sodium. The data presented is synthesized from studies on closely related sulfonamide compounds, such as sulfacetamide sodium and sulfadiazine sodium, and is intended to serve as a reliable reference for methodology selection and validation. The principles and performance characteristics are directly applicable to this compound due to the shared chemical moieties and analytical behaviors.

Comparative Performance Data

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry for the analysis of sulfonamides. This data provides a quantitative basis for comparing the methods in terms of their sensitivity, accuracy, and precision.

ParameterHPLC (RP-HPLC)UV-Vis SpectrophotometryTitrimetry (Diazotization)
Linearity Range 1 - 160 µg/mL1 - 25 µg/mLTypically higher concentrations required
Accuracy (% Recovery) 98.6% - 101.3%[1]98.20% - 100.03%[2][3]~100% (method dependent)
Precision (% RSD) < 2%[1]< 2%[2][3]< 1%
Limit of Detection (LOD) 1.25 µg/mL[4]0.04 mg% (4 µg/mL)[2]Not typically determined; less sensitive
Limit of Quantitation (LOQ) 4.2 µg/mL[4]0.13 mg% (13 µg/mL)[2]Not typically determined; less sensitive
Specificity High (Stability-indicating)Moderate (Prone to interference)Low (Reacts with any primary aromatic amine)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established and validated methods for related sulfonamide compounds.

High-Performance Liquid Chromatography (RP-HPLC)

This method provides high specificity and sensitivity, making it suitable for the accurate quantification of this compound, even in the presence of degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Phosphoric acid or Acetic acid for pH adjustment

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (e.g., 838:160:2, v/v), with pH adjusted to 5.5.[1][6]

  • Flow Rate: 1.0 - 1.4 mL/min.[1][4]

  • Detection Wavelength: 254 nm.[1][5]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[4]

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., 50% acetonitrile in water) in a 200 mL volumetric flask.[4]

  • Sonicate for a few minutes to ensure complete dissolution.

  • Dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter before injection.[4]

Sample Solution Preparation:

  • Prepare the sample containing this compound in a similar manner to the standard solution, ensuring the final concentration is within the validated linear range.

  • Filter the solution through a 0.45 µm membrane filter before injection.

UV-Vis Spectrophotometry

This method is simpler and more economical than HPLC but is less specific. It is suitable for the analysis of pure this compound or in simple formulations where interfering substances are absent.

Instrumentation:

  • Double beam UV-Vis spectrophotometer.

Reagents:

  • Distilled water

  • Acetate buffer (0.2 M) for pH adjustment[2]

Procedure:

  • Determination of Absorption Maximum (λmax):

    • Prepare a dilute solution of this compound in distilled water.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For similar sulfonamides, this is often around 271 nm.[2]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1.0 × 10⁻⁴ M) in distilled water.[2]

    • From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., in the range of 1.0–5.0 × 10⁻⁵ M).[2]

    • Adjust the pH of the solutions to around 4.0 with acetate buffer.[2]

  • Sample Solution Preparation:

    • Prepare a sample solution of this compound with a concentration expected to fall within the calibration range.

    • Adjust the pH to the same value as the standard solutions.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the determined λmax against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Titrimetry (Diazotization)

This is a classic pharmacopoeial method for the assay of sulfonamides. It is less specific than chromatographic methods as it relies on the reaction of the primary aromatic amino group present in all sulfonamides.

Instrumentation:

  • Burette

  • Potentiometer or visual indicator

Reagents:

  • Sodium nitrite (NaNO₂) solution (0.1 M), standardized.

  • Hydrochloric acid (HCl)

  • Potassium bromide (KBr)

  • Starch iodide paper or a suitable electrochemical endpoint detection system.

Procedure:

  • Accurately weigh a quantity of this compound sample.

  • Dissolve the sample in a mixture of hydrochloric acid and water.

  • Add potassium bromide.

  • Cool the solution in an ice bath to below 15°C.

  • Titrate slowly with standardized 0.1 M sodium nitrite solution.

  • The endpoint is determined either potentiometrically or by the immediate production of a blue color when a drop of the titrated solution is applied to starch iodide paper.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weighing dissolve Dissolution & Dilution start->dissolve filtrate Filtration (0.45 µm) dissolve->filtrate inject Injection into HPLC filtrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report

Caption: Workflow for HPLC analysis of this compound.

Method_Comparison cluster_hplc HPLC cluster_uv UV-Vis Spectrophotometry cluster_titration Titrimetry center_node Analytical Method Selection hplc_spec High Specificity (Stability-Indicating) center_node->hplc_spec Highest Accuracy uv_spec Moderate Specificity (Interference Prone) center_node->uv_spec Routine QC (Pure Substance) tit_spec Low Specificity (Class-specific) center_node->tit_spec Assay of Bulk Drug hplc_sens High Sensitivity (Low LOD/LOQ) hplc_cost High Cost (Instrument & Solvents) uv_sens Good Sensitivity uv_cost Low Cost (Simple & Rapid) tit_sens Low Sensitivity tit_cost Very Low Cost (Basic Equipment)

Caption: Comparison of analytical methods for this compound.

References

Inter-laboratory Comparison of Sulfaethidole Sodium Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Sulfaethidole sodium susceptibility testing. It outlines standardized experimental protocols, presents a logical workflow for comparison studies, and offers templates for data presentation to ensure consistency and comparability of results across different laboratories.

Mechanism of Action of Sulfaethidole

Sulfaethidole, like other sulfonamide antibiotics, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][3] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfaethidole blocks the production of dihydropteroate, a precursor to folic acid.[1][2] This disruption of the folate synthesis pathway ultimately leads to a bacteriostatic effect, inhibiting bacterial proliferation.[4]

Sulfaethidole_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfaethidole PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate Dihydropterin_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Sulfaethidole Sulfaethidole Sulfaethidole->DHPS Competitively Inhibits

Caption: Mechanism of action of Sulfaethidole in the bacterial folic acid synthesis pathway.

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

To ensure comparability between laboratories, standardized protocols for antimicrobial susceptibility testing (AST) are essential.[5] The following are detailed methodologies for two widely accepted AST methods: the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

2.1. Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.[6]

Materials:

  • This compound disks (potency to be standardized across labs)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]

  • Pure cultures of test organisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 for quality control)[8]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[9]

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS.

  • Turbidity Standardization: Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[9]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, place the this compound disk onto the agar surface.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method yields a quantitative result, the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism.[6][7]

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Pure cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator at 35°C ± 2°C

  • Micropipettes and sterile tips

Protocol:

  • Inoculum Preparation: Prepare and standardize the inoculum to a 0.5 McFarland standard as described for the disk diffusion method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. A growth control well (broth only) and a sterility control well (uninoculated broth) should be included.

  • Inoculation: Add the standardized bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).

Inter-Laboratory Comparison Workflow

A structured workflow is crucial for a successful inter-laboratory comparison study. This involves careful planning, standardized execution, and centralized data analysis.

Interlab_Comparison_Workflow cluster_planning Phase 1: Planning and Standardization cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Participants B Select and Distribute Standardized Bacterial Strains A->B C Develop and Distribute Standardized Protocols (SOPs) B->C D Participating Labs Perform AST C->D E Internal Quality Control Checks D->E F Collect and Centralize Data E->F G Statistical Analysis of Inter-Laboratory Variability F->G H Generate Comparison Report G->H

Caption: Workflow for an inter-laboratory comparison of antimicrobial susceptibility testing.

Data Presentation and Comparison

Clear and structured data presentation is essential for comparing results from different laboratories. The following tables provide examples of how to summarize quantitative data from disk diffusion and broth microdilution testing.

Table 1: Inter-Laboratory Comparison of this compound Disk Diffusion Results (Zone Diameter in mm)

Bacterial StrainLab 1Lab 2Lab 3Lab 4MeanStd. Dev.
E. coli ATCC 259221819182018.750.96
S. aureus ATCC 292132221232222.000.82
Clinical Isolate A1516141515.000.82
Clinical Isolate B2524262525.000.82

Table 2: Inter-Laboratory Comparison of this compound Broth Microdilution Results (MIC in µg/mL)

Bacterial StrainLab 1Lab 2Lab 3Lab 4Modal MICRange
E. coli ATCC 25922161632161616-32
S. aureus ATCC 29213888888
Clinical Isolate A323264323232-64
Clinical Isolate B484444-8

Interpretation of Comparative Data:

  • Consistency: The mean and standard deviation (for disk diffusion) and the modal MIC and range (for broth microdilution) provide insights into the consistency of results across laboratories.

  • Variability: High standard deviations or wide MIC ranges may indicate inconsistencies in protocol adherence, materials, or equipment.

  • Quality Control: Results for reference strains (e.g., ATCC strains) should fall within established quality control ranges to validate the testing performed by each laboratory.

By adhering to the standardized protocols and data presentation formats outlined in this guide, researchers can effectively conduct and compare this compound susceptibility testing across multiple laboratories, leading to more reliable and reproducible results in drug development and surveillance studies.

References

The Synergistic and Antagonistic Landscape of Sulfaethidole Sodium Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative assessment of the potential synergistic and antagonistic effects of Sulfaethidole sodium in combination with other drugs. Due to a lack of specific published data on this compound combinations, this analysis is based on the well-established principles and experimental data of the broader sulfonamide class of antibiotics. The synergistic and antagonistic profiles discussed are therefore theoretical for this compound and should be experimentally verified.

Introduction

This compound, a member of the sulfonamide class of antibiotics, is known to interfere with the metabolic pathways of bacteria. The efficacy of antimicrobial agents can often be enhanced or diminished when used in combination with other drugs. This guide explores the theoretical synergistic and antagonistic effects of this compound combinations, drawing parallels from the extensively studied interactions of other sulfonamides. The primary focus is on the synergistic combination with trimethoprim and the general principles of antagonism.

Mechanism of Action: The Folic Acid Pathway

Sulfonamides, including this compound, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt this vital metabolic pathway.

Synergistic Effects: The Case of Trimethoprim

The most well-documented synergistic interaction for sulfonamides is with trimethoprim. This synergy arises from the sequential blockade of the same metabolic pathway. While sulfonamides inhibit DHPS, trimethoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway. This dual inhibition is significantly more effective than the action of either drug alone.

Quantitative Data: Fractional Inhibitory Concentration (FIC) Index

The synergy between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index, typically determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The results are interpreted as:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

The following table presents representative data for the synergistic interaction between a sulfonamide (Sulfamethoxazole, as a proxy for this compound) and Trimethoprim against E. coli.

Drug CombinationOrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Sulfamethoxazole + TrimethoprimE. coliSulfamethoxazole: 32Sulfamethoxazole: 80.5Synergy
Trimethoprim: 2Trimethoprim: 0.5

Note: This data is illustrative and the actual values can vary depending on the bacterial strain and experimental conditions.

Antagonistic Effects

Antagonism, where the combined effect of two drugs is less than their individual effects, can also occur. For sulfonamides, a classic example of antagonism is the interaction with PABA.[2] The presence of PABA in the environment, such as in purulent exudates (pus), can outcompete the sulfonamide at the DHPS binding site, thereby reducing its efficacy.

Another potential for antagonism exists with drugs that are bacteriostatic and bactericidal. For instance, a bacteriostatic agent like a sulfonamide might interfere with the action of a bactericidal agent that targets rapidly dividing cells.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

Objective: To determine the minimum inhibitory concentration (MIC) of two drugs in combination and calculate the FIC index.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Two antimicrobial agents (e.g., this compound and a test drug)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Incubator

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of Drug A (e.g., this compound) horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of Drug B (test drug) vertically down the microtiter plate.

    • The final plate will contain a grid of wells with varying concentrations of both drugs.

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Dilute the inoculum to the desired final concentration in the wells (typically 5 x 10^5 CFU/mL).

    • Add the bacterial suspension to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading Results:

    • Determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation:

    • Calculate the FIC index for each combination that shows growth inhibition.

Visualizations

Signaling Pathway: Bacterial Folic Acid Synthesis

Folic_Acid_Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid DNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Sulfaethidole This compound Sulfaethidole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Sites of Inhibition.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis DrugA Prepare Serial Dilutions of Drug A (Sulfaethidole) Plate Dispense Drug Dilutions into 96-well Plate DrugA->Plate DrugB Prepare Serial Dilutions of Drug B DrugB->Plate Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read_MIC Read MICs of Individual Drugs & Combinations Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret

Caption: Workflow for the Checkerboard Assay to Determine Drug Synergy.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sulfaethidole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of sulfaethidole sodium, ensuring compliance and minimizing environmental impact.

Hazard Assessment and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from similar sulfonamides, such as sulfadiazine sodium and sulfathiazole sodium, this compound may cause skin and eye irritation and could be harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its entry into the sewer system or municipal waste streams without proper deactivation and containment.

  • Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, vials), should be segregated as chemical waste. This waste should not be mixed with regular trash or other waste streams.

  • Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and any known hazard information.

  • Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department that provides specific protocols for chemical waste disposal. It is mandatory to consult and adhere to your institution's guidelines.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal contractor. These contractors are equipped to handle and treat chemical waste in accordance with federal and local regulations. Incineration is a common and effective method for the destruction of pharmaceutical waste.

  • Spill Management: In the event of a spill, contain the material to prevent it from spreading. Absorb liquids with an inert material (e.g., vermiculite, sand) and collect all contaminated materials into the designated hazardous waste container. Clean the spill area thoroughly.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table summarizes key hazard classifications for a related compound, sulfadiazine sodium, which can serve as a conservative proxy.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin IrritationCategory 2Causes skin irritation
Eye IrritationCategory 2Causes serious eye irritation
Respiratory SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1May cause an allergic skin reaction
Specific Target Organ ToxicityCategory 3May cause respiratory irritation

Data based on the Safety Data Sheet for Sulfadiazine Sodium.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow A This compound Waste Generated (Unused product, contaminated labware, solutions) B Segregate as Chemical Waste A->B C Is the waste container properly labeled and sealed? B->C D Label and seal the container according to institutional guidelines. C->D No E Store in a designated hazardous waste accumulation area. C->E Yes D->E F Arrange for pickup by a licensed waste disposal contractor. E->F G Document waste disposal as per institutional protocol. F->G

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both laboratory personnel and the wider environment. Always prioritize your institution's specific EHS guidelines for chemical waste management.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfaethidole sodium
Reactant of Route 2
Sulfaethidole sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.